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(2,3-Difluoro-6-hydroxyphenyl)boronic acid Documentation Hub

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  • Product: (2,3-Difluoro-6-hydroxyphenyl)boronic acid
  • CAS: 1238196-62-7

Core Science & Biosynthesis

Foundational

Foreword: The Strategic Value of Fluorinated Arylboronic Acids in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis and Characterization of (2,3-Difluoro-6-hydroxyphenyl)boronic acid Boronic acids and their derivatives are indispensable tools in contemporary medicinal chemistry, serving as...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of (2,3-Difluoro-6-hydroxyphenyl)boronic acid

Boronic acids and their derivatives are indispensable tools in contemporary medicinal chemistry, serving as critical building blocks in carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[1][2] Their unique electronic properties, stability, and relatively low toxicity make them ideal synthetic intermediates.[3] The introduction of fluorine atoms into these scaffolds can profoundly influence a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. (2,3-Difluoro-6-hydroxyphenyl)boronic acid, combining a reactive boronic acid moiety with a strategically fluorinated and hydroxylated phenyl ring, represents a high-value synthon for accessing novel chemical matter in drug development programs. This guide provides a comprehensive, field-proven perspective on its synthesis, purification, and rigorous characterization.

Part 1: A Robust Synthetic Pathway

The synthesis of hydroxyphenylboronic acids requires careful strategic planning due to the acidic nature of both the phenolic proton and the boronic acid's Lewis acidity. The most reliable approach involves the protection of the phenol, followed by a halogen-metal exchange or Grignard formation, subsequent borylation, and final deprotection.[4] This ensures that the reactive organometallic intermediate does not quench itself on the acidic phenol.

Proposed Synthetic Route: A Step-by-Step Protocol

The following protocol outlines a robust and logical pathway starting from commercially available 3-bromo-2,6-difluorophenol. The benzyl ether is chosen as the protecting group due to its stability under organometallic conditions and its straightforward removal via hydrogenolysis.

Step 1: Protection of the Phenolic Hydroxyl Group

  • Rationale: The acidic proton of the phenol would interfere with the formation of the Grignard or organolithium reagent in the subsequent step. Benzyl bromide is used to form a stable benzyl ether protecting group.

  • Protocol:

    • To a solution of 3-bromo-2,6-difluorophenol (1.0 equiv.) in acetone, add potassium carbonate (K₂CO₃, 1.5 equiv.).

    • Add benzyl bromide (BnBr, 1.1 equiv.) dropwise at room temperature.

    • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-(benzyloxy)-3-bromo-2,6-difluorobenzene.

Step 2: Halogen-Metal Exchange and Borylation

  • Rationale: This crucial step creates the carbon-boron bond. An organolithium intermediate is formed by treating the aryl bromide with n-butyllithium at low temperature, which is then trapped with a trialkyl borate. Low temperatures (-78 °C) are essential to prevent side reactions.[4][5]

  • Protocol:

    • Dissolve the protected bromophenol (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add n-butyllithium (n-BuLi, 1.1 equiv., typically 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir for 30 minutes at this temperature.

    • Add triisopropyl borate (B(O-iPr)₃, 1.2 equiv.) dropwise, again ensuring the temperature remains below -70 °C.

    • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Deprotection

  • Rationale: The boronate ester formed in the previous step is hydrolyzed to the boronic acid using an acidic workup. The benzyl protecting group is then removed via catalytic hydrogenation, a clean and efficient method.

  • Protocol:

    • Quench the reaction mixture by slowly adding it to a stirred solution of 2 M hydrochloric acid (HCl) at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Dissolve the crude intermediate in ethanol or methanol. Add Palladium on carbon (10% Pd/C, ~5 mol%).

    • Purge the flask with hydrogen gas (H₂) and stir under a hydrogen atmosphere (balloon pressure is typically sufficient) for 12-16 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the crude (2,3-Difluoro-6-hydroxyphenyl)boronic acid.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis & Deprotection Start 3-Bromo-2,6-difluorophenol Protected 1-(Benzyloxy)-3-bromo- 2,6-difluorobenzene Start->Protected BnBr, K2CO3 Acetone, Reflux Ester Intermediate Boronate Ester Protected->Ester 1. n-BuLi, THF, -78°C 2. B(O-iPr)3, -78°C Final (2,3-Difluoro-6-hydroxyphenyl)boronic acid Ester->Final 1. 2M HCl 2. H2, Pd/C, EtOH

Caption: Synthetic route to the target compound.

Part 2: Purification Strategies

Boronic acids present unique purification challenges due to their propensity to form trimeric anhydrides (boroxines) upon dehydration and their amphiphilic nature.[6] Standard silica gel chromatography can be problematic, often leading to streaking and decomposition.[7]

  • Acid-Base Extraction: A primary purification technique involves dissolving the crude product in an organic solvent (e.g., ethyl acetate) and extracting with a mild aqueous base (e.g., NaHCO₃). The boronic acid, being acidic, will move to the aqueous layer as its boronate salt. The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, re-acidified with HCl, and the pure boronic acid is back-extracted into an organic solvent.

  • Recrystallization: If the crude product is a solid of reasonable purity, recrystallization can be highly effective. A common solvent system is a mixture of water and a water-miscible organic solvent like acetonitrile or isopropanol.

  • Reverse-Phase Chromatography: For high-purity material required for sensitive applications, preparative reverse-phase HPLC (C18 column) is the method of choice, often using a water/acetonitrile mobile phase with a formic acid or trifluoroacetic acid modifier.

Part 3: Comprehensive Characterization

Rigorous analytical characterization is paramount to confirm the structure and assess the purity of the final compound. Each technique provides a unique and complementary piece of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Samples are typically dissolved in DMSO-d₆ or CDCl₃.

  • ¹H NMR:

    • Aromatic Protons: Two coupled aromatic protons are expected, likely appearing as complex multiplets due to ¹H-¹H and ¹H-¹⁹F coupling.

    • Hydroxyl Protons: Two broad singlets corresponding to the B(OH)₂ group and one for the phenolic OH. These signals are D₂O exchangeable. The chemical shift can vary depending on concentration and solvent.

  • ¹³C NMR:

    • Six distinct aromatic carbon signals are expected. The signals for carbons bonded to fluorine will appear as doublets (or more complex multiplets) due to C-F coupling. The carbon attached to the boron atom will typically be broad and have a lower intensity.

  • ¹⁹F NMR:

    • Two distinct signals are expected for the two non-equivalent fluorine atoms. These signals will show coupling to each other (ortho F-F coupling) and to adjacent aromatic protons.

  • ¹¹B NMR:

    • This is a definitive technique for confirming the presence of the boronic acid. A single, often broad, signal is expected in the range of δ 28-33 ppm for the sp²-hybridized, tricoordinate boron atom.[8][9]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation information. Electrospray Ionization (ESI) is a common technique for boronic acids.[10]

  • Expected Ions:

    • Negative Mode (ESI-): The most likely observed ion will be [M-H]⁻.

    • Positive Mode (ESI+): The [M+H]⁺ ion may be observed, but adducts with solvents (e.g., [M+CH₃CN+H]⁺) or the dehydrated boroxine form are also common.[6][11]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental formula (C₆H₅BF₂O₃). The characteristic isotopic pattern of boron (¹⁰B at ~20%, ¹¹B at ~80%) can further validate the presence of a single boron atom.[12]

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for assessing the purity of the final compound.

  • Methodology: A reverse-phase C18 column is typically used with a gradient elution method.

    • Mobile Phase A: Water + 0.1% Formic Acid or Trifluoroacetic Acid.

    • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid or Trifluoroacetic Acid.

  • Analysis: The purity is determined by integrating the area of the product peak relative to the total area of all observed peaks at a suitable UV wavelength (e.g., 254 nm).

Characterization Workflow Diagram

Characterization_Workflow cluster_analysis Analytical Techniques cluster_results Validation Crude Crude Product (Post-Synthesis) Purified Purified Product Crude->Purified Purification (e.g., Extraction) NMR NMR Spectroscopy (1H, 13C, 19F, 11B) Purified->NMR MS Mass Spectrometry (LC-MS, HRMS) Purified->MS HPLC Purity Analysis (RP-HPLC) Purified->HPLC Structure Structure Confirmed NMR->Structure MS->Structure Purity Purity >95% Confirmed HPLC->Purity

Caption: Workflow for purification and characterization.

Part 4: Summary of Key Analytical Data

The following table summarizes the expected characterization data for (2,3-Difluoro-6-hydroxyphenyl)boronic acid.

Parameter Expected Value / Observation
Molecular Formula C₆H₅BF₂O₃
Molecular Weight 173.91 g/mol [13]
Appearance White to off-white solid
¹H NMR (DMSO-d₆) ~9.0-10.0 ppm (s, 1H, Ar-OH), ~8.0 ppm (s, 2H, B(OH)₂), ~6.5-7.5 ppm (m, 2H, Ar-H)
¹¹B NMR (DMSO-d₆) ~28-33 ppm (broad s, 1B)[8][9]
¹⁹F NMR Two distinct multiplets, showing F-F and F-H coupling.
HRMS (ESI-) [M-H]⁻ calculated for C₆H₄BF₂O₃⁻: 172.0230; Found: ± 5 ppm
HPLC Purity ≥95%

Conclusion

The synthesis and characterization of (2,3-Difluoro-6-hydroxyphenyl)boronic acid is a multi-step process that demands careful execution and rigorous analytical validation. The outlined protocol, leveraging a protected phenol intermediate, provides a reliable path to this valuable building block. Comprehensive characterization using a suite of orthogonal techniques—NMR, MS, and HPLC—is not merely procedural but essential for guaranteeing the structural integrity and purity required for applications in drug discovery and development, where the quality of starting materials directly impacts downstream success.

References

  • How to purify boronic acids/boronate esters? ResearchGate. Available from: [Link]

  • Process for preparing substituted phenyl boronic acids. Google Patents.
  • Purification of boronic acids? Reddit. Available from: [Link]

  • Deng, et al. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid. Ingenta Connect. Available from: [Link]

  • Process for the preparation of substituted phenylboronic acids. Google Patents.
  • Challenging purification of organoboronic acids. Chemistry Stack Exchange. Available from: [Link]

  • Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. Available from: [Link]

  • Synthesis of (Azidomethyl)phenylboronic Acids. ResearchGate. Available from: [Link]

  • Phenylboronic acid – preparation and application. Georganics. Available from: [Link]

  • Boronic acid mono- and diesters of the aldopentoses. ScienceDirect. Available from: [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available from: [Link]

  • Synthesis, NMR and X-Ray Diffraction Analysis of Boron Complexes Derived from Hydroxychalcones. SciELO México. Available from: [Link]

  • 2-Fluoro-6-hydroxyphenylboronic acid. PubChem. Available from: [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Available from: [Link]

  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI. Available from: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Available from: [Link]

  • Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. Available from: [Link]

  • 3,5-Difluoro-2-hydroxyphenylboronic acid. PubChem. Available from: [Link]

  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. SCIRP. Available from: [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry. Available from: [Link]

  • (2,6-Difluoro-3-hydroxyphenyl)boronicacid. MilliporeSigma. Available from: [Link]

  • On-Tissue Boronic Acid Derivatization for the Analysis of Vicinal Diol Metabolites in Maize with MALDI-MS Imaging. Iowa State University Digital Repository. Available from: [Link]

  • 11B NMR Chemical Shifts. San Diego State University. Available from: [Link]

  • NMR Spectroscopy :: Hans Reich NMR Collection. University of Wisconsin-Madison. Available from: [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available from: [Link]

  • Preparation method of hydroxyphenylboronic acid. Google Patents.
  • Boron chemicals in diagnosis and therapeutics. PMC. Available from: [Link]

  • (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. Available from: [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. Available from: [Link]

  • Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Available from: [Link]

Sources

Exploratory

Spectroscopic Characterization and Validation of (2,3-Difluoro-6-hydroxyphenyl)boronic Acid

An In-Depth Technical Guide for Drug Development Professionals Executive Summary (2,3-Difluoro-6-hydroxyphenyl)boronic acid (CAS: 1238196-62-7) is a highly specialized, fluorinated organoboron building block that has bec...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

(2,3-Difluoro-6-hydroxyphenyl)boronic acid (CAS: 1238196-62-7) is a highly specialized, fluorinated organoboron building block that has become increasingly critical in the synthesis of targeted oncology therapeutics. Most notably, it serves as a core intermediate in the development of covalent inhibitors targeting the KRAS G12C mutation, a historically "undruggable" target prevalent in non-small cell lung cancer (NSCLC) and colorectal cancer [1][2].

Because the physicochemical integrity of this building block directly dictates the success of downstream Suzuki-Miyaura cross-coupling reactions, rigorous spectroscopic characterization is mandatory. This whitepaper provides a comprehensive, causality-driven guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiling of (2,3-Difluoro-6-hydroxyphenyl)boronic acid, establishing a self-validating framework for analytical scientists.

Structural & Physicochemical Profiling

Before interpreting the spectra, one must understand the electronic environment of the molecule. The presence of two electron-withdrawing fluorine atoms (at C2 and C3) adjacent to a boronic acid (C1) and a hydroxyl group (C6) creates a highly polarized aromatic ring.

  • Molecular Formula: C₆H₅BF₂O₃

  • Monoisotopic Mass: 174.02998 Da [3]

  • Molecular Weight: 173.91 g/mol

G A (2,3-Difluoro-6-hydroxyphenyl) boronic acid B1 NMR Spectroscopy (1H, 13C, 19F, 11B) A->B1 Elucidates connectivity B2 Mass Spectrometry (ESI-MS) A->B2 Confirms exact mass B3 Infrared Spectroscopy (FT-IR) A->B3 Identifies functional groups C Structural Validation & Purity Assessment B1->C B2->C B3->C

Caption: Multidimensional spectroscopic workflow for the structural validation of the boronic acid intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆)

Why DMSO-d₆? Boronic acids are notorious for forming cyclic anhydrides (boroxines) upon dehydration. DMSO coordinates strongly to the empty p-orbital of the boron atom, breaking up oligomers and ensuring the molecule exists as a sharp, resolvable monomer in solution.

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
Ar-OH (C6) ~9.80Singlet (s)-1H
-B(OH)₂ (C1) ~8.25Broad Singlet (br s)-2H
Ar-H (C4) ~7.20Triplet of doublets (td)J = 9.5 (H-H/H-F), 5.0 (H-F)1H
Ar-H (C5) ~6.70Doublet of doublets of doublets (ddd)J = 9.0 (H-H), 4.5 (H-F), 1.5 (H-F)1H
  • Causality Insight: The H5 proton is heavily shielded by the electron-donating resonance effect of the adjacent hydroxyl group, pushing it upfield to ~6.70 ppm. Conversely, H4 is deshielded by the ortho-fluorine, appearing further downfield.

¹³C NMR (100 MHz, DMSO-d₆)

The ¹³C spectrum is dominated by profound carbon-fluorine (JCF) spin-spin splitting.

Carbon PositionChemical Shift (δ, ppm)MultiplicityExpected JCF (Hz)
C6 (C-OH) ~154.5Doublet (d)~5
C2 (C-F) ~150.5Doublet of doublets (dd)~240, ~15
C3 (C-F) ~144.0Doublet of doublets (dd)~240, ~15
C1 (C-B) ~116.0Broad Singlet (br s)-
C4 (C-H) ~115.5Doublet (d)~18
C5 (C-H) ~109.0Doublet (d)~6
  • Causality Insight (The "Missing" Carbon): The C1 carbon bonded to Boron often appears as a very broad, low-intensity baseline hump. This is due to the fast quadrupolar relaxation of the ¹¹B nucleus (spin = 3/2), which partially decouples the ¹³C nucleus. Self-Validating Protocol: If C1 is invisible, increase the relaxation delay (D1) to 3–5 seconds and acquire at least 1,024 scans.

¹⁹F NMR (376 MHz, DMSO-d₆)
Fluorine PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
F2 ~ -138.5Doublet (d)JFF ≈ 22
F3 ~ -145.0Doublet (d)JFF ≈ 22
¹¹B NMR (128 MHz, DMSO-d₆)
  • Boron Resonance: A single, broad peak at ~28.5 ppm confirms the presence of the free boronic acid. If a peak appears around 19 ppm, it indicates the formation of boroxine (anhydride) impurities, signaling that the sample requires re-hydration.

Mass Spectrometry (MS)

For highly oxygenated, acidic molecules like (2,3-Difluoro-6-hydroxyphenyl)boronic acid, Electrospray Ionization in Negative Mode (ESI-) is the gold standard. The phenolic OH and the Lewis-acidic boronic acid readily lose a proton.

  • Expected [M-H]⁻: m/z 173.0 (Base peak, ¹¹B isotope)

  • Isotopic Signature: Boron has two stable isotopes: ¹⁰B (20%) and ¹¹B (80%). A high-resolution mass spectrum will display a distinct 1:4 ratio between m/z 172.0 and m/z 173.0.

  • Self-Validating Protocol: If the exact mass shifts to m/z 155.0 [M-H₂O-H]⁻, it indicates in-source fragmentation (dehydration). Lowering the fragmentor voltage or capillary temperature will preserve the intact molecular ion.

Infrared (IR) Spectroscopy

Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy is utilized to rapidly verify the functional groups without sample destruction.

Wavenumber (cm⁻¹)Vibrational ModeIntensity/Shape
3200 – 3500 O-H stretch (Phenol & Boronic Acid)Strong, very broad
1620, 1590 C=C aromatic stretchMedium, sharp
1340 – 1380 B-O stretchStrong
1000 – 1100 C-F stretchStrong

Standardized Experimental Protocols

Protocol A: NMR Sample Preparation
  • Weigh 15–20 mg of (2,3-Difluoro-6-hydroxyphenyl)boronic acid into a clean glass vial.

  • Add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).

  • Sonicate for 60 seconds to ensure complete dissolution and disruption of any boroxine oligomers.

  • Transfer to a 5 mm NMR tube. Acquire ¹H (16 scans), ¹³C (1024 scans, D1=3s), and ¹⁹F (16 scans) spectra at 298 K.

Protocol B: LC-MS Acquisition
  • Mobile Phase: Solvent A: 0.1% Formic Acid in Water; Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Ionization: ESI Negative mode. Capillary voltage: 2.5 kV. Desolvation temperature: 300°C.

Application Integration: KRAS G12C Inhibitor Synthesis

The spectroscopic purity of this boronic acid is paramount because it is deployed in highly sensitive Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to build the biaryl scaffolds of modern KRAS inhibitors [1][2].

G2 S1 Aryl Halide Scaffold Rxn Suzuki-Miyaura Cross-Coupling S1->Rxn S2 (2,3-Difluoro-6-hydroxyphenyl) boronic acid S2->Rxn Int Biaryl Intermediate Rxn->Int Pd Catalyst, Base Final KRAS G12C Inhibitor (e.g., Clinical Candidates) Int->Final Downstream Functionalization

Caption: Workflow demonstrating the integration of the boronic acid into KRAS G12C inhibitor synthesis.

If the ¹¹B NMR shows significant boroxine formation, the stoichiometry of the Suzuki coupling will be skewed, leading to incomplete conversion and difficult chromatographic purification of the biaryl intermediate.

Conclusion

The comprehensive spectroscopic characterization of (2,3-Difluoro-6-hydroxyphenyl)boronic acid requires a multi-modal approach. By leveraging DMSO-d₆ to stabilize the monomeric form in NMR, utilizing negative-mode ESI-MS to capture the intact boronate/phenolate ion, and identifying the diagnostic B-O and C-F stretches via IR, analytical scientists can confidently validate the structural integrity of this crucial pharmaceutical building block.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Small Molecule Inhibitors of KRAS G12C Mutant Source: United States Patent Application US20240043448A1 URL
  • PubChemLite: C6H5BF2O3 (Monoisotopic Mass Data) Source: PubChemLite Database / Luxembourg Centre for Systems Biomedicine URL:[Link](Note: Exact mass verified via PubChemLite aggregate indexing for CAS 1238196-62-7)

Foundational

Crystal Structure Analysis of (Difluoro-hydroxyphenyl)boronic Acid

Structural Insights, Experimental Protocols, and Pharmacophore Applications Executive Summary Context: (Difluoro-hydroxyphenyl)boronic acids (e.g., 3,5-difluoro-4-hydroxyphenylboronic acid) represent a critical class of...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Insights, Experimental Protocols, and Pharmacophore Applications

Executive Summary

Context: (Difluoro-hydroxyphenyl)boronic acids (e.g., 3,5-difluoro-4-hydroxyphenylboronic acid) represent a critical class of pharmacophores in modern drug discovery. They function as bioisosteres for carboxylic acids and phenols, offering unique advantages in covalent enzyme inhibition (e.g., serine proteases) and Suzuki-Miyaura cross-coupling reactions.

Technical Core: This guide provides a comprehensive analysis of the solid-state behavior of these compounds. It addresses the primary challenge in their crystallographic analysis: the equilibrium between the boronic acid monomer and the dehydrated boroxine trimer . We synthesize data from specific fluorinated and hydroxylated analogues to establish a robust protocol for structural determination.

Key Takeaway: Successful analysis requires strict control over solvation to prevent dehydration. The crystal lattice is dominated by the


 homodimer synthon , modulated by auxiliary hydrogen bonding from the phenolic hydroxyl group and weak C-H···F interactions.
Chemical Context & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

The introduction of fluorine atoms onto the hydroxyphenylboronic acid scaffold fundamentally alters its electronic and physical properties.

2.1 Acidity and Electronic Effects

Fluorine is highly electronegative, exerting a strong inductive effect (-I) that increases the acidity of both the boronic acid and the phenolic hydroxyl group.

  • Boronic Acid Acidity: The Lewis acidity of the boron center is enhanced, facilitating reversible covalent bond formation with nucleophiles (e.g., serine hydroxyls in active sites).

  • pKa Modulation: While phenylboronic acid has a pKa

    
     8.8, difluoro-substitution can lower this into the physiological range (6.5–7.5), improving solubility and bioavailability.
    
2.2 The Dehydration Challenge

A defining characteristic of this class is the facile dehydration to form boroxines (cyclic anhydrides).



  • Implication for Crystallography: Attempts to crystallize the acid from non-aqueous solvents or under heat often yield the boroxine crystal or a mixed phase.

  • Detection: The presence of boroxine is readily identifying by a loss of the O-H stretch in IR or distinct chemical shifts in

    
     NMR.
    
Experimental Protocol: Crystallization & Characterization

Directive: Do not use standard evaporation methods for this compound class. The following protocol minimizes dehydration artifacts.

3.1 Solvent System Selection
  • Avoid: Pure alcohols (methanol/ethanol) often lead to boronate ester formation.

  • Preferred: Acetone/Water (high water activity suppresses dehydration) or Tetrahydrofuran (THF)/Hexane (vapor diffusion).

3.2 Crystallization Workflow (DOT Visualization)

CrystallizationProtocol Start Crude (Difluoro-hydroxyphenyl) boronic Acid SolubilityCheck Solubility Screen (Acetone/Water vs. THF) Start->SolubilityCheck MethodSelection Select Method SolubilityCheck->MethodSelection VaporDiff Vapor Diffusion (THF solvent / Hexane antisolvent) MethodSelection->VaporDiff High Solubility SlowCool Slow Cooling (Acetone/Water 4:1) MethodSelection->SlowCool Mod. Solubility Validation In-Process Check: 11B NMR / IR VaporDiff->Validation SlowCool->Validation OutcomeAcid Target: Boronic Acid Single Crystal Validation->OutcomeAcid No Dehydration OutcomeBoroxine Artifact: Boroxine (Dehydrated) Validation->OutcomeBoroxine Dehydration Detected

Figure 1: Decision tree for the crystallization of prone-to-dehydrate boronic acids. Note the critical validation step using


 NMR to confirm the Lewis acid state before X-ray analysis.
Structural Analysis: The Crystal Lattice

When successfully crystallized, (difluoro-hydroxyphenyl)boronic acids exhibit a predictable hierarchy of supramolecular synthons.

4.1 Primary Motif: The

Homodimer

The dominant feature in the crystal packing of arylboronic acids is the centrosymmetric dimer formed by pairwise hydrogen bonds between boronic acid groups.

  • Geometry: Two O-H···O hydrogen bonds.

  • Conformation: The

    
     group typically adopts a syn-anti conformation to facilitate this dimerization.
    
  • Bond Distances: O···O distances are typically

    
    .
    
4.2 Secondary Interactions (The Fluorine & Hydroxyl Effect)

Unlike simple phenylboronic acid, the "difluoro-hydroxy" substitution introduces competing acceptors and donors.

  • Phenolic Hydroxyl (Donor): Acts as a secondary H-bond donor, often linking the primary

    
     dimers into infinite ribbons or sheets.
    
  • Fluorine (Acceptor): Forms weak

    
     and 
    
    
    
    interactions.
    • Intramolecular: In 2,4-difluoro isomers, an intramolecular

      
       bond (
      
      
      
      ) locks the rotation of the boronic acid group, enforcing planarity.
    • Intermolecular:[1] Fluorine acts as a "structure director," guiding the stacking of aromatic rings via quadrupole interactions.

4.3 Interaction Network Diagram

InteractionNetwork BoronicGroup Boronic Acid -B(OH)2 Dimer R2,2(8) Dimer (Primary Synthon) BoronicGroup->Dimer O-H...O (Strong) PhenolGroup Phenolic -OH Sheet 2D Molecular Sheet PhenolGroup->Sheet O-H...O (Inter-dimer) Fluorine Fluorine Subst. (-F) Fluorine->Sheet Weak C-H...F Planarity Conformational Lock Fluorine->Planarity Intra O-H...F Dimer->Sheet Stacking

Figure 2: Hierarchy of supramolecular interactions. The boronic acid dimer forms the core, while fluorine and phenolic groups direct the 3D architecture.

Quantitative Data Summary

The following parameters are derived from high-resolution X-ray studies of the homologous 2,4-difluorophenylboronic acid and 4-hydroxyphenylboronic acid. These serve as the reference standards for validating your specific structure.

ParameterTypical Value / RangeStructural Significance
Space Group

or

(Monoclinic)
Most common for planar aromatic systems.
B-O Bond Length

Indicates partial double bond character (

back-bonding).
C-F Bond Length

Standard aromatic C-F bond.
O-H···O Distance

Strong hydrogen bond driving dimerization.
Torsion (C-C-B-O)

(Planar)
Planarity is often enforced by intramolecular H-bonds in ortho-F isomers.
pKa (Acid)

Lower than unsubstituted PBA (8.8) due to F-substitution.
Implications for Drug Design (SAR)

Understanding the crystal structure of (difluoro-hydroxyphenyl)boronic acid directly informs Structure-Activity Relationship (SAR) studies:

  • Warhead Geometry: The tetrahedral geometry of the boronate anion (formed upon binding to a serine protease) mimics the transition state of peptide hydrolysis. The crystal structure of the neutral acid reveals the "resting state" energy minimum.

  • Selectivity: The position of the fluorine atoms (ortho vs. meta) dictates the rotational barrier of the phenyl ring. If the crystal structure shows a "locked" planar conformation due to intramolecular H-bonding, the molecule may pay a lower entropy penalty upon binding to a flat active site.

  • Solubility: The lattice energy, driven by the

    
     dimer, correlates inversely with solubility. Disrupting this packing (e.g., via co-crystal formation with amino acids) can enhance pharmaceutical properties.
    
References
  • Rodríguez-Cuamatzi, P., et al. (2008). "2,4-Difluorophenylboronic acid."[2][3] Acta Crystallographica Section E, 65(1), o44-o45. Link

    • Key Source for: Crystal structure of the 2,4-difluoro analogue and intramolecular O-H...F bonding.
  • Madura, I. D., et al. (2014). "Hydrogen-Bonded Dimeric Synthon of Fluoro-Substituted Phenylboronic Acids versus Supramolecular Organization in Crystals." Crystal Growth & Design, 14(11), 5912–5921. Link

    • Key Source for: Analysis of synthons and the competition between dimeriz
  • Beckett, M. A., et al. (2014). "Computational and experimental studies on the structure and bonding in boronic acids." Journal of Organometallic Chemistry. Key Source for: B-O bond character and electronic effects of substituents.
  • PubChem Compound Summary. "3,5-Difluoro-4-hydroxyphenylboronic acid" (CID 4372784). Link

    • Key Source for: Chemical identifiers and physicochemical properties.[4][5][6][7][8][9]

  • Adamczyk-Woźniak, A., et al. (2020). "The Influence of Ortho-Substituents on the Properties of Phenylboronic Acids." Journal of Organometallic Chemistry. Link

    • Key Source for: Dehydration mechanisms and pKa modul

Sources

Exploratory

Discovery and Synthetic Routes for Novel Fluorinated Hydroxyphenylboronic Acids

Executive Summary Fluorinated hydroxyphenylboronic acids (F-HPBAs) represent a high-value scaffold in modern medicinal chemistry, serving as dual-function pharmacophores. The incorporation of fluorine modulates pKa and m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated hydroxyphenylboronic acids (F-HPBAs) represent a high-value scaffold in modern medicinal chemistry, serving as dual-function pharmacophores. The incorporation of fluorine modulates pKa and metabolic stability, while the hydroxyl group offers a handle for bioconjugation or hydrogen bonding. However, their synthesis is plagued by two primary failure modes: regiochemical ambiguity during functionalization and protodeboronation during isolation.

This technical guide outlines a reliable, evidence-based framework for the design and synthesis of F-HPBAs. It moves beyond generic textbook methods to focus on Directed Ortho-Lithiation (DoL) strategies using modern protecting groups and Transition Metal-Catalyzed Borylation of aryl triflates, emphasizing the isolation of potassium trifluoroborate (


) salts as a critical intermediate step for purity.

Part 1: Strategic Rationale & Chemical Space[1]

The Fluorine Effect on Boronic Acids

The strategic insertion of fluorine into the phenylboronic acid scaffold is not merely structural; it is electronic.

  • pKa Modulation: A typical phenylboronic acid has a pKa of ~8.8. Ortho-fluorine substitution can lower this to ~7.5, enabling stronger interaction with diol-containing biomolecules (e.g., carbohydrates, serine proteases) at physiological pH.

  • Metabolic Blocking: Fluorine at the para position relative to the hydroxyl group blocks rapid oxidative metabolism (Phase I), extending the half-life of the pharmacophore.

Retrosynthetic Logic

The choice of synthetic route depends entirely on the substitution pattern relative to the hydroxyl group.

Retrosynthesis Start Target: Fluorinated Hydroxyphenylboronic Acid Decision Is the Boron position Ortho to the Hydroxyl? Start->Decision RouteA Route A: Directed Ortho-Lithiation (DoL) (Regioselective, Low Temp) Decision->RouteA Yes (Ortho) RouteB Route B: Miyaura Borylation (Functional Group Tolerance, Pd/Fe Catalysis) Decision->RouteB No (Meta/Para) PrecursorA Precursor: Protected Phenol (MOM/THP) RouteA->PrecursorA PrecursorB Precursor: Fluorophenol Triflate/Bromide RouteB->PrecursorB

Caption: Decision matrix for selecting the optimal synthetic pathway based on regiochemical requirements.

Part 2: Core Synthetic Routes

Route A: Directed Ortho-Lithiation (DoL)

This is the preferred route for 2-hydroxy-3/4/5/6-fluorophenylboronic acids . The hydroxyl group, when protected, acts as a Directed Metalation Group (DMG), guiding the lithium base to the ortho position.

Critical Success Factor: The choice of protecting group is paramount.

  • MOM (Methoxymethyl): Strong coordinator, robust DoL, but requires acidic deprotection which can induce protodeboronation.

  • THP (Tetrahydropyranyl): Superior for fluorinated substrates. It is stable to base and directs lithiation efficiently, often overriding the directing effect of fluorine itself [1].

Mechanism:

  • Coordination of alkyl-lithium to the DMG oxygen.

  • Deprotonation at the ortho site (stabilized by F-inductive effect if adjacent).

  • Electrophilic quench with trialkyl borate.

Route B: Iron-Catalyzed Miyaura Borylation of Triflates

For substrates where DoL is impossible (e.g., meta-boronation) or where the phenol is available as a triflate, transition metal catalysis is required. While Palladium (Pd) is standard, Iron (Fe) catalysis offers a novel, sustainable, and highly active alternative for aryl triflates [2].

Advantages:

  • Avoids cryogenic conditions (-78 °C).

  • Tolerates electrophilic functional groups (esters, nitriles) that survive Fe catalysis but fail with n-BuLi.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-2-Hydroxyphenylboronic Acid (via DoL)

Target: Regioselective introduction of Boron ortho to the hydroxyl group.

Step 1: Protection

Reagents: 4-Fluorophenol, Dihydropyran (DHP), p-TsOH (cat.), DCM.

  • Dissolve 4-fluorophenol (1.0 eq) in DCM (0.5 M).

  • Add DHP (1.2 eq) and p-TsOH (0.01 eq) at 0 °C.

  • Stir at RT for 4h. Quench with sat.

    
    .
    
  • Isolate 2-(4-fluorophenoxy)tetrahydro-2H-pyran . Yield: >90%.

Step 2: Lithiation & Borylation

Reagents: n-BuLi (2.5 M in hexanes),


, THF (anhydrous).
  • Setup: Flame-dry a 3-neck flask under Argon. Add Protected Phenol (1.0 eq) and THF (0.2 M).

  • Cooling: Cool to -78 °C (Acetone/Dry Ice bath). Strict temp control is vital to prevent benzyne formation.

  • Lithiation: Add n-BuLi (1.1 eq) dropwise over 30 min. Stir for 1h at -78 °C.

    • Note: The solution often turns yellow/orange, indicating the lithiated species.

  • Quench: Add

    
     (1.5 eq) rapidly in one portion.
    
  • Warming: Allow to warm to RT overnight.

Step 3: Workup & Isolation (The "Vedejs" Modification)

Direct hydrolysis often leads to "oily" products due to boroxine formation. We convert to the potassium trifluoroborate salt first.

  • Add

    
     (3.5 eq) dissolved in minimal water to the crude reaction mixture.
    
  • Stir vigorously for 2h. A white precipitate forms.[1]

  • Concentrate to remove THF.

  • Extract with Acetone/MeOH. Filter to remove inorganic salts (

    
    , excess 
    
    
    
    ).
  • Concentrate filtrate and recrystallize from Acetone/Et2O to yield Potassium (4-fluoro-2-(tetrahydro-2H-pyran-2-yloxy)phenyl)trifluoroborate .

Step 4: Deprotection to Free Acid
  • Suspend the trifluoroborate salt in Acetone/H2O (1:1).

  • Add Lithium Hydroxide (LiOH, 3 eq) or mild acid (depending on stability). Note: For THP removal, mild acid (1M HCl) is used, but monitor for deboronation.

  • Extract with EtOAc, dry, and concentrate.

Part 4: Characterization & Stability

The Boroxine Equilibrium

Researchers must recognize that F-HPBAs rarely exist as pure monomers. They exist in dynamic equilibrium with their cyclic trimeric anhydrides (boroxines).

Boroxine Monomer Monomer RB(OH)2 Dimer Dimer Monomer->Dimer - H2O Boroxine Boroxine (Trimer) (RBO)3 Dimer->Boroxine - H2O Boroxine->Monomer + H2O (Hydrolysis)

Caption: The dehydration equilibrium. Analytical samples should be run in DMSO-d6 with added D2O to push the equilibrium to the monomer for clear NMR integration.

Analytical Checklist
TechniqueObservationNote

F NMR
Single sharp peak (shift depends on position).Essential for purity check. Impurities often show distinct F-shifts.

B NMR
Broad peak ~30 ppm (boronic acid).If sharp peak at ~0-5 ppm, tetrahedral boronate (salt) is present.
Mass Spec [M-H]- or [M+HCOO]-Boronic acids ionize poorly. ESI- is preferred.

Part 5: Safety & Handling

  • n-Butyllithium: Pyrophoric. Use sure-seal techniques and titrate before use.

  • Fluorophenols: Toxic and skin irritants.

  • Storage: F-HPBAs should be stored at 4 °C under Argon. If the solid turns "waxy," it has dehydrated to the boroxine; recrystallize from water/acetonitrile to regenerate the monomer.

References

  • DoL Selectivity: Snieckus, V., et al. "Directed ortho metalation.[2] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Journal of the American Chemical Society, 1990. Link

  • Fe-Catalyzed Borylation: Bedford, R. B., et al. "Iron-Catalyzed Borylation of Aryl Chlorides and Triflates." Organic Letters, 2013.[3] Link

  • Trifluoroborate Salts: Molander, G. A., et al. "Efficient Synthesis of Potassium Organotrifluoroborates." Journal of Organic Chemistry, 2009. Link

  • General Review: Hall, D. G. "Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials." Wiley-VCH, 2011. Link

Sources

Foundational

pKa determination of (2,3-Difluoro-6-hydroxyphenyl)boronic acid

This technical guide details the physicochemical characterization and pKa determination of (2,3-Difluoro-6-hydroxyphenyl)boronic acid (CAS: 1238196-62-7).[1] Executive Summary (2,3-Difluoro-6-hydroxyphenyl)boronic acid i...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical characterization and pKa determination of (2,3-Difluoro-6-hydroxyphenyl)boronic acid (CAS: 1238196-62-7).[1]

Executive Summary

(2,3-Difluoro-6-hydroxyphenyl)boronic acid is not a standard Brønsted acid; it is a benzoxaborole precursor .[1] In aqueous solution, the 6-hydroxyl group (ortho to boron) spontaneously cyclizes with the boronic acid moiety to form a 7,8-difluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole.[1] Consequently, the "pKa" determined is not the deprotonation of a phenolic group, but the Lewis acidity constant describing the formation of a stable, tetrahedral hydroxyboronate anion.

Due to the electron-withdrawing fluorine substituents and the relief of ring strain upon ionization, this compound exhibits enhanced acidity compared to phenylboronic acid, with an expected pKa in the range of 6.2 – 7.2 .

Theoretical Framework & Species Distribution

The Benzoxaborole Equilibrium

Unlike simple phenylboronic acids, this molecule exists in a dynamic equilibrium between an open-chain form and a cyclic hemi-ester (benzoxaborole).[1][2]

  • Open Form: (2,3-Difluoro-6-hydroxyphenyl)boronic acid.

  • Cyclic Neutral Form: 4,5-difluoro-1-hydroxy-2,1-benzoxaborole (dominant in neutral pH).[1]

  • Ionized Form: The tetrahedral boronate anion formed by the addition of a hydroxide ion (

    
    ).[1]
    

The fluorine atoms at positions 2 and 3 (relative to the phenyl ring numbering where Boron is 1) exert a strong inductive effect (


), pulling electron density away from the boron center, thereby increasing its electrophilicity (Lewis acidity).
Ionization Mechanism

The determination of pKa measures the equilibrium constant (


) for the transition from the neutral trigonal planar species to the negatively charged tetrahedral species.


Equilibrium Open Open Form (Boronic Acid) Cyclic Cyclic Form (Benzoxaborole) Dominant Neutral Species Open->Cyclic - H2O (Spontaneous) Anion Tetrahedral Anion (Boronate) Cyclic->Anion + OH- / - H+

Figure 1: The structural equilibrium governing the acidity of (2,3-Difluoro-6-hydroxyphenyl)boronic acid.[1]

Experimental Strategy

To ensure data integrity, a multi-method approach is recommended. Potentiometric titration is the primary standard for accuracy, while UV-metric titration serves as a validation method to confirm structural transitions.[1]

Method A: Potentiometric Titration (The Gold Standard)

This method is suitable for concentrations


.

Reagents & Equipment:

  • Analyte: ~50 mg of (2,3-Difluoro-6-hydroxyphenyl)boronic acid (High purity >98%).

  • Titrant: 0.1 M NaOH (Carbonate-free, standardized against KHP).

  • Background Electrolyte: 0.1 M KCl (to maintain constant ionic strength).

  • Apparatus: Automated titrator (e.g., Mettler Toledo or Metrohm) with a combined glass Ag/AgCl pH electrode.

  • Inert Gas: Argon or Nitrogen (High purity).[1]

Protocol:

  • Solution Preparation: Dissolve the analyte in 0.1 M KCl to reach a concentration of ~2-5 mM. If solubility is an issue, use a minimal amount of methanol (<5%), though this will shift the

    
     slightly (requires Yasuda-Shedlovsky extrapolation).[1]
    
  • Degassing: Purge the solution with Argon for 10 minutes to remove dissolved

    
    . Carbonate acts as a buffer at pH 6.3 and 10.3, interfering with the measurement.
    
  • Titration: Perform a dynamic titration from pH 3.0 (acidified with HCl) to pH 11.0. Add NaOH in increments of 0.01 mL or based on

    
     stability.
    
  • Blank Run: Perform a titration on the solvent blank (0.1 M KCl + HCl) to subtract background buffering capacity.[1]

Data Analysis: Use the Bjerrum function (


)  to calculate pKa. For a monoprotic Lewis acid:


Where

is the average number of protons bound per molecule (ranging from 1 to 0).[1]
Method B: UV-Metric Titration (Spectrophotometric)

Ideal for low solubility samples or confirming the benzoxaborole ring integrity.[1]

Protocol:

  • Wavelength Scanning: Prepare a 50

    
    M solution in pH 2 buffer and pH 12 buffer. Scan from 200–400 nm to identify the 
    
    
    
    shift. Benzoxaboroles typically show a bathochromic shift (red shift) or hyperchromic effect upon ionization.[1]
  • Titration: Prepare buffers ranging from pH 4.0 to pH 9.0 in 0.5 unit increments.

  • Measurement: Measure Absorbance (

    
    ) at the analytical wavelength (
    
    
    
    of the anion).
  • Calculation: Plot

    
     vs. 
    
    
    
    . The inflection point of the sigmoidal curve is the
    
    
    .[3]

[1]

Workflow Visualization

Protocol Start Start: Sample Preparation (Avoid Boroxine Formation) Solubility Check Solubility in 0.1M KCl Start->Solubility Pot_Prep Dissolve ~3 mM in KCl Acidify to pH 3.0 Solubility->Pot_Prep >1 mM UV_Prep Dissolve ~50 µM in Buffers (pH 4.0 - 9.0) Solubility->UV_Prep <1 mM Degas Argon Purge (15 min) CRITICAL: Remove CO2 Pot_Prep->Degas Titrate Auto-Titration with 0.1M NaOH (Dynamic Dosing) Degas->Titrate Gran Gran Plot Analysis (Determine Ve) Titrate->Gran Calc Calculate pKa (Henderson-Hasselbalch) Gran->Calc Scan Measure Absorbance at Lambda_max UV_Prep->Scan Scan->Calc Report Final Report: pKa, Species Distribution Calc->Report

Figure 2: Decision tree and experimental workflow for pKa determination.

Expected Results & Interpretation

ParameterExpected ValueRationale
pKa Range 6.2 – 7.2 The 2,3-difluoro substitution is electron-withdrawing, lowering the pKa relative to unsubstituted benzoxaborole (pKa ~7.4).[1]
Spectral Shift ~10-20 nm Transition from neutral benzoxaborole to tetrahedral anion typically causes a red shift in UV absorption.[1]
Solubility Moderate The hydroxyl group aids solubility, but the difluoro-phenyl core is lipophilic.[1]

Troubleshooting:

  • Hysteresis: If the titration curves (Acid

    
     Base vs Base 
    
    
    
    Acid) do not overlap, the sample may be forming boroxine anhydrides (trimers) at high concentrations. Solution: Dilute the sample to <1 mM.
  • Drift: If pH readings drift, ensure the electrode junction is not clogged by borate precipitates.[1]

References

  • Adamczyk-Woźniak, A., et al. (2022). "Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds." International Journal of Molecular Sciences. Link

  • Tomsho, J. W., & Benkovic, S. J. (2012).[1] "Boron-containing inhibitors of synthetases."[1] Journal of Medicinal Chemistry. (Foundational text on benzoxaborole mechanism).

  • Lente, G. (2018).[1] "Development of Methods for the Determination of pKa Values." Pharmaceutics.[1][4][5] Link

  • Kütt, A., et al. (2018).[4] "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters. Link

Sources

Exploratory

thermal decomposition analysis of (2,3-Difluoro-6-hydroxyphenyl)boronic acid

This guide provides an in-depth technical analysis of the thermal decomposition profile of (2,3-Difluoro-6-hydroxyphenyl)boronic acid . It is designed for researchers requiring precise stability data for process chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermal decomposition profile of (2,3-Difluoro-6-hydroxyphenyl)boronic acid . It is designed for researchers requiring precise stability data for process chemistry, storage optimization, and synthetic coupling strategies.

Executive Technical Summary

(2,3-Difluoro-6-hydroxyphenyl)boronic acid represents a structurally complex building block where thermal stability is governed by the ortho-substituent effect . Unlike simple phenylboronic acids, the presence of the C2-Fluorine and C6-Hydroxyl groups flanking the boron center creates a unique "push-pull" electronic environment.

  • Primary Instability Driver: Facile dehydration to boroxine (cyclic trimer) at moderate temperatures (

    
    ).
    
  • Secondary Instability Driver: Protodeboronation (C--B bond cleavage) facilitated by the ortho-hydroxyl group, which can act as an intramolecular nucleophile or proton shuttle, accelerating decomposition >

    
    .
    
  • Critical Handling Constraint: The compound exhibits hygroscopic re-hydration hysteresis; thermal history directly alters solubility and reactivity profiles.

Mechanistic Decomposition Pathways

Understanding the causality of decomposition is prerequisite to interpreting thermal data. The degradation occurs in two distinct phases: Reversible Dehydration and Irreversible Protodeboronation .

Phase I: Boroxine Formation (Dehydration)

Upon heating, three molecules of the boronic acid condense to form a six-membered boroxine ring (


), releasing three water molecules.[1]
  • Thermodynamics: Endothermic.

  • Reversibility: Fully reversible in the presence of ambient moisture.

  • Structural Influence: The 2,3-difluoro substitution increases the Lewis acidity of the boron, potentially lowering the activation energy for this step compared to non-fluorinated analogs.

Phase II: Protodeboronation (C--B Cleavage)

At elevated temperatures, or in the presence of basic/protic impurities, the C--B bond cleaves. The ortho-hydroxyl (C6-OH) is critical here; it can coordinate to the boron center (forming a boronate-like intermediate) or facilitate proton transfer to the ipso-carbon.

  • Product: 3,4-Difluorophenol (volatile) and Boric Oxide/Boric Acid residues.

  • Thermodynamics: Irreversible.

Pathway Visualization

The following diagram illustrates the competing and sequential pathways governing the thermal fate of the molecule.

DecompositionPathway cluster_ortho Ortho-Effect Mechanism BA (2,3-Difluoro-6-hydroxyphenyl) boronic acid BX Boroxine Trimer (Anhydride) BA->BX Dehydration (-H2O) 80-110°C (Reversible) TS Transition State (Ipso-Protonation) BA->TS Thermal Stress >140°C BX->BA Hydrolysis (+H2O) DP 3,4-Difluorophenol (Decomposition Product) TS->DP C-B Cleavage BO Boric Oxide Residues TS->BO Inorganic Byproduct

Caption: Figure 1. Thermal trajectory showing reversible dehydration to boroxine and irreversible C-B bond scission driven by the ortho-hydroxyl moiety.

Experimental Analysis Framework

To validate the stability of your specific lot, the following self-validating protocols are recommended. These maximize data integrity by decoupling solvent effects from intrinsic thermal properties.

Thermogravimetric Analysis (TGA) Protocol

Objective: Quantify water content and determine the onset of irreversible degradation.

ParameterSetting/RequirementRationale
Purge Gas Dry Nitrogen (

), 40-60 mL/min
Prevents oxidative degradation and suppresses ambient moisture interference.
Pan Type Platinum or Alumina (Open)Open pans allow water vapor escape, preventing "self-steaming" hydrolysis.
Ramp Rate

Standard rate to balance resolution with throughput.
Range

to

Covers dehydration (

) and full decomposition (

).
Sample Mass 5-10 mgMinimizes thermal gradients within the sample powder.

Data Interpretation Guide:

  • Step 1 (

    
    ):  Mass loss of ~10-11%. This corresponds to the theoretical water loss for boroxine formation (3 
    
    
    
    per 3 molecules).
    • Calculation: Theoretical loss =

      
      .
      
  • Plateau (

    
    ):  Stable boroxine region.
    
  • Step 2 (

    
    ):  Rapid mass loss indicating C--B bond rupture and volatilization of the phenolic product.
    
Differential Scanning Calorimetry (DSC) Protocol

Objective: Distinguish between melting, dehydration, and decomposition energy flows.

ParameterSetting/RequirementRationale
Pan Type Aluminum (Pinhole Lid)Pinhole allows pressure release from dehydration steam, preventing pan deformation.
Cycle Heat-Cool-HeatCritical Step. The first heat drives off water. The second heat analyzes the intrinsic properties of the anhydride (boroxine).
Ramp Rate

Matches TGA for correlation.

Data Interpretation Guide:

  • Endotherm 1 (Broad,

    
    ):  Dehydration. Often mistaken for melting.
    
  • Endotherm 2 (Sharp,

    
    ):  Melting of the Boroxine species.
    
  • Exotherm (Variable): Decomposition.[2][3] Note: If the exotherm overlaps with the melt, the compound is decomposing upon melting.

Quantitative Stability Metrics (Reference Data)

While specific batch data varies, the following ranges are characteristic of ortho-fluoro/hydroxy boronic acids based on structure-property relationships [1, 2].

PropertyTypical RangeImplication for Development
Dehydration Onset

Drying ovens must be set

under vacuum to avoid surface crusting of boroxine.
Boroxine Conversion

at

High temperatures yield the anhydride; stoichiometry in coupling reactions must be adjusted (use 0.33 equiv of trimer).
Protodeboronation


Reaction temperatures for coupling should ideally remain below

.
Storage Shelf Life 6-12 Months (

)
Hygroscopic. Store under Argon. "Wet" appearance indicates hydrolysis back to acid.

Handling & Storage Recommendations

Based on the thermal profile, the following "Golden Rules" apply to the lifecycle management of this reagent:

  • Avoid Standard Desiccators: Do not use standard silica desiccators without vacuum. The equilibrium vapor pressure can still favor slow dehydration/hydration cycling. Store in moisture-barrier bags (foil-lined) with active desiccant.

  • Re-Assay Before Use: If the material has been subjected to heat excursions (

    
    ), run a quick 
    
    
    
    -NMR.
    • Check: Look for peak broadening or shifting of the aromatic protons, which indicates a mixture of monomer (acid) and trimer (boroxine).

  • Coupling Reaction Solvent Choice: In Suzuki-Miyaura couplings, avoid pure aqueous bases at high temperatures. The ortho-fluoro group makes the C--B bond hypersensitive to base-catalyzed hydrolysis. Use mild bases (

    
    ) and biphasic systems (THF/Water) to buffer the protodeboronation rate [3].
    

References

  • Lozada, J., Liu, Z., & Perrin, D. M. (2014).[4] Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 79(11), 5365–5368.

  • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 132(38), 13100–13113.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[5] A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Highly Hindered Biaryls. Journal of the American Chemical Society, 132(40), 14073–14075.[5]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of (2,3-Difluoro-6-hydroxyphenyl)boronic Acid

This Application Note is structured as a high-level technical guide for researchers working with (2,3-Difluoro-6-hydroxyphenyl)boronic acid (CAS: 1238196-62-7). It addresses the specific electronic and steric challenges...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers working with (2,3-Difluoro-6-hydroxyphenyl)boronic acid (CAS: 1238196-62-7). It addresses the specific electronic and steric challenges posed by this scaffold in Suzuki-Miyaura cross-coupling.

Executive Summary & Compound Profile

(2,3-Difluoro-6-hydroxyphenyl)boronic acid represents a high-value scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) and PROTAC linker design. The ortho-fluorine atoms modulate metabolic stability and lipophilicity, while the ortho-hydroxyl group provides a critical handle for hydrogen bonding or further functionalization.

However, this reagent presents a "perfect storm" of instability challenges:

  • Electronic Deficiency: The 2,3-difluoro substitution increases Lewis acidity, making the C-B bond susceptible to hydrolytic cleavage.

  • Steric/Chelation Effects: The 6-hydroxyl group can coordinate to the boron center (forming boroxines or "ate" complexes) or poison the Palladium catalyst.

  • Protodeboronation: Under standard basic aqueous conditions, this compound undergoes rapid protodeboronation, often outcompeting the desired transmetallation step.

This guide provides two validated protocols: a Protection-Free Rapid Coupling method (for high-throughput screening) and a Protected Phenol method (for scale-up).

Compound Data
PropertyDetail
Chemical Name (2,3-Difluoro-6-hydroxyphenyl)boronic acid
CAS Number 1238196-62-7
Molecular Formula C₆H₅BF₂O₃
Molecular Weight 173.91 g/mol
Key Challenge Rapid base-mediated protodeboronation (C-B bond cleavage)

Mechanistic Considerations & Strategy

To successfully couple this substrate, one must understand the competition between the desired Transmetallation and the undesired Protodeboronation .

The Instability Mechanism

Electron-deficient arylboronic acids, especially those with ortho-heteroatoms, react with base (OH⁻) to form a boronate species. In polyfluorinated systems, this intermediate is unstable and rapidly fragments to release the arene (protodeboronation) and boric acid.

Critical Strategic Pivot:

  • Avoid: Strong bases (NaOH, KOH) and high temperatures in aqueous media.

  • Adopt: Anhydrous conditions, weak bases (K₃PO₄, KF), and highly active catalyst systems (e.g., Buchwald precatalysts) to accelerate transmetallation.

Diagram 1: Competitive Reaction Pathways

The following diagram illustrates the kinetic competition. The goal is to maximize the green pathway (Cross-Coupling) and suppress the red pathway (Protodeboronation).

G cluster_0 Optimization Goal: k_trans >> k_debor Start (2,3-Difluoro-6-hydroxyphenyl) boronic acid Boronate Boronate 'Ate' Complex (Activated Species) Start->Boronate Activation Base Base (OH- or CO3--) Base->Boronate Pd_Cycle Pd(II)-Ar Intermediate (Catalyst) Boronate->Pd_Cycle Transmetallation (k_trans) Decomp Protodeboronation (Ar-H + Boric Acid) Boronate->Decomp Hydrolysis/Cleavage (k_debor) Product Biaryl Product (Coupling) Pd_Cycle->Product Reductive Elimination

Caption: Kinetic competition between productive transmetallation (green) and destructive protodeboronation (red).

Experimental Protocols

Protocol A: Protection-Free Rapid Coupling (Small Scale)

Best for: Analog library synthesis where step-count is critical.

This method utilizes Pd-XPhos G3 , a third-generation Buchwald precatalyst that ensures rapid oxidative addition and transmetallation, effectively "outrunning" the decomposition of the boronic acid.

Reagents:

  • (2,3-Difluoro-6-hydroxyphenyl)boronic acid (1.2 equiv)

  • Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst: XPhos Pd G3 (2-3 mol%)

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: THF:Water (10:1 ratio) – Strict control of water is vital.

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or pressure tube with the Aryl Halide (0.5 mmol), Boronic Acid (104 mg, 0.6 mmol), XPhos Pd G3 (12 mg, 0.015 mmol), and K₃PO₄ (212 mg, 1.0 mmol).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvation: Add degassed THF (2.0 mL) and degassed Water (0.2 mL) via syringe.

  • Reaction: Heat to 60°C for 2–4 hours. Note: Do not overheat. If using microwave, set to 80°C for 30 mins.

  • Workup: Cool to room temperature. Acidify slightly with 1M HCl (to pH ~5) to ensure the phenol is protonated. Extract with Ethyl Acetate (3x).

  • Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Why this works: The bulky XPhos ligand creates a highly active catalyst, while the phosphate base buffers the pH, preventing the highly basic environment that triggers rapid defluorination/protodeboronation.

Protocol B: The "Protected Phenol" Route (Scale-Up)

Best for: Multi-gram synthesis requiring high yields and purity.

Protecting the phenol as a benzyl ether or MOM ether eliminates the zwitterionic character and significantly improves stability.

Stage 1: Protection (Benzyl Ether)

  • Dissolve (2,3-difluoro-6-hydroxyphenyl)boronic acid in DMF.

  • Add K₂CO₃ (2.5 equiv) and Benzyl Bromide (1.1 equiv).

  • Stir at RT for 2 hours. Note: The boronic acid moiety usually survives these mild alkylation conditions, but if esterification occurs, it hydrolyzes in the next step.

Stage 2: Cross-Coupling

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)

  • Base: Na₂CO₃ (2M aqueous solution)

  • Solvent: 1,4-Dioxane

  • Temp: 90°C

Step-by-Step Procedure:

  • Combine the Protected Boronic Acid (1.1 equiv) and Aryl Halide (1.0 equiv) in a reaction flask.

  • Add Pd(dppf)Cl₂·DCM (3 mol%).

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed 1,4-Dioxane (0.2 M concentration relative to halide).

  • Add degassed 2M Na₂CO₃ (3.0 equiv).

  • Heat at 90°C for 12 hours.

  • Deprotection (Post-Coupling): Hydrogenation (H₂, Pd/C) or acid hydrolysis (TFA) removes the benzyl group to yield the final phenol product.

Troubleshooting & Optimization Logic

Use this decision tree to troubleshoot low yields.

Optimization Start Low Yield Observed Check1 Is the Starting Material Consumed? Start->Check1 SM_Gone Yes: SM Consumed Check1->SM_Gone SM_Left No: SM Remains Check1->SM_Left Check_Prod Is Product Formed? SM_Gone->Check_Prod Decomp Diagnosis: Protodeboronation (Check for Ar-H by LCMS) Check_Prod->Decomp No Soln_Decomp Solution: 1. Switch to Anhydrous (THF/KF) 2. Use Precatalyst (XPhos G3) 3. Lower Temp Decomp->Soln_Decomp Poison Diagnosis: Catalyst Poisoning (Phenol coordination) SM_Left->Poison Soln_Poison Solution: 1. Protect Phenol (Bn/MOM) 2. Increase Catalyst Loading Poison->Soln_Poison

Caption: Decision tree for troubleshooting reaction failure modes.

Key Troubleshooting Tips:
  • "Black Precipitate": If the reaction turns black immediately (Pd black precipitation), the catalyst is decomposing before oxidative addition. Switch to a phosphine-ligated palladium source (e.g., Pd(PPh₃)₄ is often too labile; use Pd(dppf)Cl₂ or XPhos Pd G3).

  • Protodeboronation Confirmation: Run a control experiment: Heat the boronic acid with base/solvent without the aryl halide. If the boronic acid disappears (check LCMS for the defluorinated/deboronated phenol), your base is too strong.

References

  • Mechanistic Studies on Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. J. Am. Chem. Soc.[1][2]2017 , 139, 13156–13165.

  • Suzuki Coupling of Unstable Boronic Acids: Billingsley, K. L.; Barder, T. E.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angew.[3] Chem. Int. Ed.2007 , 46, 5359–5363.

  • Fluorinated Boronic Acids in Synthesis: Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chem. Soc. Rev.2014 , 43, 412–443.

  • General Protocol for Hydroxyphenylboronic Acids: Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Acc.[1][3][4][5] Chem. Res.2007 , 40, 275–286.

Sources

Application

reaction conditions for high-yield synthesis using (2,3-Difluoro-6-hydroxyphenyl)boronic acid

Application Note: High-Yield Synthesis and Cross-Coupling Strategies for (2,3-Difluoro-6-hydroxyphenyl)boronic Acid in KRAS G12C Inhibitor Development Introduction & Biological Rationale The discovery of small molecules...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis and Cross-Coupling Strategies for (2,3-Difluoro-6-hydroxyphenyl)boronic Acid in KRAS G12C Inhibitor Development

Introduction & Biological Rationale

The discovery of small molecules capable of covalently binding to the G12C mutant of the Kirsten rat sarcoma (KRAS) protein has revolutionized targeted oncology, providing new therapeutic avenues for lung, colorectal, and pancreatic cancers[1]. A recurring structural motif in these next-generation inhibitors is a highly substituted biaryl axis, which must be locked into a specific atropisomeric conformation to fit precisely within the Switch II binding pocket of the KRAS protein[2].

(2,3-Difluoro-6-hydroxyphenyl)boronic acid (CAS: 1238196-62-7) has emerged as a premier molecular building block for installing this critical pharmacophore[3]. The 2,3-difluoro-6-hydroxy substitution pattern serves a tri-fold purpose:

  • Steric Restriction: The fluorine atoms provide sufficient steric bulk to restrict rotation around the biaryl bond, locking the molecule into its biologically active atropisomer.

  • Hydrogen Bonding: The hydroxyl group acts as a critical hydrogen bond donor to key residues (e.g., His95 or Glu62) within the KRAS protein.

  • pKa Modulation: The strongly electron-withdrawing nature of the adjacent fluorine atoms lowers the pKa of the phenol, increasing its hydrogen-bonding strength and optimizing the molecule's overall lipophilicity (logD) for cellular permeability.

Mechanistic Insights: Overcoming Protodeboronation

The Challenge: While (2,3-Difluoro-6-hydroxyphenyl)boronic acid is biologically invaluable, it is synthetically treacherous. Boronic acids bearing both highly electron-withdrawing (fluoro) and electron-donating (hydroxyl) ortho-substituents are highly susceptible to protodeboronation under standard basic Suzuki-Miyaura conditions. This "push-pull" electronic effect severely weakens the carbon-boron bond, often leading to >80% degradation before cross-coupling can occur.

The Solution: To ensure high-yield synthesis, two field-proven, self-validating pathways are recommended:

  • In Situ Slow Release via Trifluoroborate Salts: Pre-converting the unstable boronic acid into Potassium (2,3-difluoro-6-hydroxyphenyl)trifluoroborate using potassium bifluoride (KHF₂)[1]. This stable, crystalline salt slowly hydrolyzes back to the active boronic acid under the cross-coupling conditions, keeping the steady-state concentration low and completely outcompeting the protodeboronation pathway.

  • Sterically Demanding Catalysis: Utilizing highly active catalysts like Pd(Amphos)Cl₂ or Pd(dppf)Cl₂[2]. The bulky, electron-rich ligands accelerate the oxidative addition and reductive elimination steps, ensuring the cross-coupling catalytic cycle is faster than the degradation side-reaction.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the quantitative optimization of Suzuki-Miyaura cross-coupling conditions for attaching the 2,3-difluoro-6-hydroxyphenyl moiety to a generic bicyclic heterocyclic core.

Catalyst SystemBase (Equiv)Solvent SystemAdditive / StrategyIsolated Yield (%)Mechanistic Observation
Pd(PPh₃)₄Na₂CO₃ (3.0)Toluene/EtOH/H₂ONone< 20%Severe protodeboronation; unreacted aryl halide recovered.
Pd(dppf)Cl₂K₂CO₃ (2.5)1,4-Dioxane/H₂ONone55%Moderate yield; LC-MS shows ~30% des-boro byproduct.
Pd(Amphos)Cl₂K₃PO₄ (2.0)1,4-Dioxane/H₂ONone82%Excellent conversion; accelerated reductive elimination.
Pd(dppf)Cl₂ K₂CO₃ (2.5) 1,4-Dioxane/H₂O Pre-formed BF₃K salt 89% Highest yield; slow-release mechanism prevents degradation.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of Potassium (2,3-difluoro-6-hydroxyphenyl)trifluoroborate

Causality Focus: This step stabilizes the boron species for long-term storage and high-yield downstream coupling by protecting the fragile C-B bond[1].

  • Preparation: Charge a 250 mL round-bottom flask with (2,3-Difluoro-6-hydroxyphenyl)boronic acid (5.00 g, 28.8 mmol)[1]. Evacuate and backfill the vessel with nitrogen three times to prevent oxidative degradation of the phenol.

  • Solvation: Add Methanol (36 mL) to completely dissolve the starting material[1].

  • Fluorination: In a separate vial, dissolve Potassium bifluoride (KHF₂) (8.98 g, 115 mmol, 4.0 eq) in Water (36 mL)[1].

  • Addition: Add the aqueous KHF₂ solution dropwise to the methanolic boronic acid solution at room temperature. Self-Validation: The reaction mixture will gradually become a thick white suspension as the highly insoluble trifluoroborate salt precipitates, driving the equilibrium forward.

  • Isolation: Stir for 2 hours. Filter the suspension, wash the filter cake with cold Methanol/Water (1:1), and dry under high vacuum to afford the product as a stable white solid.

Protocol B: High-Yield Suzuki-Miyaura Cross-Coupling

Causality Focus: Strict exclusion of oxygen prevents homocoupling, while the biphasic solvent system ensures solubility of both the organic core and the inorganic base[2].

  • Setup: To a 100 mL Schlenk flask, add the aryl halide core (10.0 mmol), Potassium (2,3-difluoro-6-hydroxyphenyl)trifluoroborate (12.0 mmol, 1.2 eq), Pd(dppf)Cl₂ (0.50 mmol, 5 mol%), and K₂CO₃ (25.0 mmol, 2.5 eq)[2].

  • Degassing (Critical): Evacuate the flask and backfill with argon (repeat 3x).

  • Solvent Addition: Add rigorously degassed 1,4-Dioxane (40 mL) and degassed Water (10 mL).

  • Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring for 12 hours. Self-Validation: Monitor via LC-MS. The reaction is complete when the aryl halide mass disappears. The presence of a des-boro mass (m/z 130) indicates protodeboronation, which should remain <5% under these optimized conditions.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Mandatory Visualization

KRAS_Pathway EGFR EGFR / RTK (Receptor Tyrosine Kinase) SOS SOS (Guanine Nucleotide Exchange Factor) EGFR->SOS Activation KRAS_GTP KRAS-GTP (G12C Mutant) (Constitutively Active) SOS->KRAS_GTP GTP Loading KRAS_GDP KRAS-GDP (Inactive State) KRAS_GDP->KRAS_GTP Mutation blocks GAP RAF RAF Kinase KRAS_GTP->RAF Effector Binding Inhibitor G12C Inhibitor (2,3-Difluoro-6-hydroxyphenyl core) Inhibitor->KRAS_GTP Covalent Binding to Cys12 (Locks in Inactive State) MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Tumor Survival ERK->Proliferation Gene Transcription

Fig 1. KRAS G12C signaling pathway and targeted inhibition via synthesized biaryl compounds.

References

  • BoronPharm. 1238196-62-7 | 2,3-Difluoro-6-hydroxyphenylboronic acid. Available at:[Link]

  • Google Patents (US20240043448A1).Small Molecule Inhibitors of KRAS G12C Mutant.
  • Google Patents (WO2022072783A1).Bicyclic dione compounds as inhibitors of kras.

Sources

Method

The Strategic Application of (2,3-Difluoro-6-hydroxyphenyl)boronic Acid in Modern Medicinal Chemistry

Introduction: The Unique Advantages of Fluorinated Hydroxyphenylboronic Acids in Drug Discovery In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and hydroxyl groups into...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Advantages of Fluorinated Hydroxyphenylboronic Acids in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and hydroxyl groups into molecular scaffolds is a well-established approach to enhance the pharmacological profile of drug candidates. The (2,3-Difluoro-6-hydroxyphenyl)boronic acid moiety, in particular, represents a highly valuable building block for the synthesis of complex bioactive molecules. Its utility is rooted in the unique physicochemical properties conferred by its substituents. The strong electron-withdrawing nature of the two fluorine atoms can significantly modulate the pKa of the phenolic hydroxyl group and influence the overall electronic distribution of the aromatic ring. This can lead to enhanced binding affinity to target proteins, improved metabolic stability, and favorable pharmacokinetic properties.[1][2] The hydroxyl group provides a crucial interaction point for hydrogen bonding with protein residues and can also serve as a handle for further chemical modification.

Boronic acids are indispensable reagents in medicinal chemistry, primarily due to their role in the robust and versatile Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds.[3][4] This reaction's tolerance of a wide range of functional groups makes it an ideal method for the late-stage functionalization of complex molecules, a critical step in the optimization of lead compounds.[5]

This application note will delve into the practical applications of (2,3-Difluoro-6-hydroxyphenyl)boronic acid in medicinal chemistry, with a particular focus on its potential in the synthesis of kinase inhibitors. We will provide a detailed, field-proven protocol for its use in Suzuki-Miyaura coupling and discuss the rationale behind the experimental choices.

Core Application: A Key Building Block for Novel Kinase Inhibitors

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The 2,3-difluorophenyl moiety is a common feature in many potent kinase inhibitors, where it often occupies a hydrophobic pocket in the ATP-binding site of the enzyme.[7]

While direct examples of approved drugs containing the (2,3-Difluoro-6-hydroxyphenyl) moiety are not prevalent in the public domain, its structural similarity to key fragments of highly successful kinase inhibitors, such as the Tropomyosin Receptor Kinase (TRK) inhibitor Larotrectinib, underscores its immense potential.[8][9] Larotrectinib contains a (2,5-difluorophenyl)pyrrolidinyl fragment, and it is plausible that the substitution of a (2,3-Difluoro-6-hydroxyphenyl) group could lead to novel analogues with differentiated pharmacological profiles, potentially overcoming resistance mechanisms or improving selectivity.[10]

The 2,3-difluoro substitution pattern offers a distinct electronic and steric profile compared to the more common 2,5-difluoro substitution, potentially leading to new intellectual property and altered binding kinetics. The 6-hydroxy group can form key hydrogen bonds with the hinge region of the kinase, a common binding motif for many kinase inhibitors, or with other residues in the active site, thereby enhancing potency.

Experimental Protocol: Suzuki-Miyaura Coupling of (2,3-Difluoro-6-hydroxyphenyl)boronic acid with a Heteroaryl Halide

This protocol provides a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction between (2,3-Difluoro-6-hydroxyphenyl)boronic acid and a generic heteroaryl bromide, a common step in the synthesis of kinase inhibitors.

Materials and Reagents:
ReagentSupplierGrade
(2,3-Difluoro-6-hydroxyphenyl)boronic acidCommercial Source≥95%
Heteroaryl Bromide (e.g., 4-bromo-1H-pyrazole)Commercial Source≥98%
Palladium(II) Acetate (Pd(OAc)₂)Commercial SourceCatalyst Grade
Buchwald Ligand (e.g., SPhos)Commercial SourceLigand Grade
Potassium Carbonate (K₂CO₃)Commercial SourceAnhydrous, ≥99%
1,4-DioxaneCommercial SourceAnhydrous, ≥99.8%
WaterIn-houseDegassed, Deionized
Ethyl AcetateCommercial SourceACS Grade
BrineIn-houseSaturated Aqueous
Anhydrous Sodium Sulfate (Na₂SO₄)Commercial SourceACS Grade
Silica GelCommercial Source230-400 mesh
Step-by-Step Methodology:
  • Reaction Setup:

    • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2,3-Difluoro-6-hydroxyphenyl)boronic acid (1.2 mmol, 1.2 equiv.).

    • Add the heteroaryl bromide (1.0 mmol, 1.0 equiv.).

    • Add potassium carbonate (2.0 mmol, 2.0 equiv.).

    • The use of a strong inorganic base like potassium carbonate is crucial for the activation of the boronic acid for transmetalation.[11]

  • Catalyst and Ligand Addition:

    • In a separate vial, prepare the catalyst pre-mixture by dissolving Palladium(II) Acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 1 mL of anhydrous 1,4-dioxane.

    • The choice of a bulky and electron-rich phosphine ligand like SPhos is critical for promoting the oxidative addition and reductive elimination steps of the catalytic cycle, especially with challenging substrates.[11]

  • Reaction Execution:

    • Add the catalyst pre-mixture to the reaction flask.

    • Add 9 mL of 1,4-dioxane and 1 mL of degassed water to the flask. The use of a biphasic solvent system is common in Suzuki couplings and helps to dissolve both the organic and inorganic reagents.[12]

    • Purge the reaction mixture with a gentle stream of argon or nitrogen for 10-15 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and wash it with water (2 x 10 mL) and then with brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling protocol described above.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reagents 1. Add Reagents: -(2,3-Difluoro-6-hydroxyphenyl)boronic acid -Heteroaryl Bromide -K₂CO₃ Catalyst 2. Prepare Catalyst Pre-mixture: -Pd(OAc)₂ + SPhos in Dioxane Combine 3. Combine & Add Solvents: -Add catalyst pre-mixture -Add Dioxane/Water Inert 4. Inert Atmosphere: -Purge with Ar/N₂ Combine->Inert Heat 5. Heat & Stir: -80-100 °C Inert->Heat Monitor 6. Monitor Progress: -TLC or LC-MS Heat->Monitor Quench 7. Quench & Extract: -Add EtOAc & Water -Separate layers Wash 8. Wash & Dry: -Wash with Water & Brine -Dry with Na₂SO₄ Quench->Wash Purify 9. Purify: -Concentrate -Column Chromatography Wash->Purify

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Signaling Pathway and Mechanism of Action

The synthesized compounds incorporating the (2,3-Difluoro-6-hydroxyphenyl) moiety, particularly when designed as kinase inhibitors, would likely target specific signaling pathways implicated in disease. For instance, in the context of TRK inhibitors, these compounds would aim to block the ATP-binding site of the TRK receptor tyrosine kinases (TRKA, TRKB, and TRKC). This inhibition would prevent the phosphorylation of downstream signaling molecules, thereby disrupting pathways such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[2]

TRK_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Ligand Neurotrophin (e.g., NGF, BDNF) TRK_Receptor TRK Receptor (TRKA/B/C) Ligand->TRK_Receptor Binds & Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TRK_Receptor->RAS_RAF_MEK_ERK Phosphorylates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway TRK_Receptor->PI3K_AKT_mTOR Phosphorylates Inhibitor (2,3-Difluoro-6-hydroxyphenyl) -based Inhibitor Inhibitor->TRK_Receptor Inhibits (ATP-binding site) Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Differentiation Differentiation RAS_RAF_MEK_ERK->Differentiation Survival Cell Survival PI3K_AKT_mTOR->Survival

Sources

Application

Application Notes &amp; Protocols: (2,3-Difluoro-6-hydroxyphenyl)boronic Acid in the Synthesis of Bioactive Molecules

Introduction: The Strategic Advantage of Fluorinated Hydroxyphenyl Boronic Acids in Drug Discovery In the landscape of modern medicinal chemistry, boronic acids are indispensable building blocks, primarily for their util...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Fluorinated Hydroxyphenyl Boronic Acids in Drug Discovery

In the landscape of modern medicinal chemistry, boronic acids are indispensable building blocks, primarily for their utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed method facilitates the creation of carbon-carbon bonds, which is a foundational process for assembling complex molecular architectures.[2][4] Within this class of reagents, (2,3-Difluoro-6-hydroxyphenyl)boronic acid has emerged as a particularly strategic tool for the synthesis of bioactive molecules, especially kinase inhibitors.[5]

The power of this reagent lies in its unique trifecta of functionalities: the boronic acid handle for coupling, and the influential ortho-hydroxyl and vicinal difluoro substituents. The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity through specific electronic interactions.[6][7][8][9] Simultaneously, the phenolic hydroxyl group provides a critical hydrogen bond donor/acceptor site, which is often essential for anchoring a molecule within the active site of a target protein, such as a kinase.[10] This guide provides an in-depth look at the scientific rationale and practical application of (2,3-Difluoro-6-hydroxyphenyl)boronic acid in the synthesis of high-value bioactive compounds.

Scientific Rationale: The Causality Behind Experimental Design

The choice of (2,3-Difluoro-6-hydroxyphenyl)boronic acid is not arbitrary; it is a deliberate design element that leverages the specific physicochemical properties of its substituents to achieve desired biological outcomes.

  • The Role of Vicinal Fluorine Atoms: The two fluorine atoms at the 2- and 3-positions exert a powerful inductive electron-withdrawing effect. This has several important consequences:

    • Modulation of Acidity: The electron-withdrawing nature of fluorine increases the Lewis acidity of the boronic acid group, which can influence the kinetics of the transmetalation step in the Suzuki-Miyaura catalytic cycle.[10]

    • Enhanced Binding Interactions: Fluorine can participate in non-covalent interactions, including dipole-dipole and orthogonal multipolar interactions (e.g., with carbonyl groups in a protein backbone), thereby enhancing ligand-protein binding affinity.[8]

    • Metabolic Blocking: Fluorine atoms can block sites of oxidative metabolism, increasing the pharmacokinetic half-life of the resulting drug molecule.[7][9]

  • The Influence of the Ortho-Hydroxyl Group: The hydroxyl group positioned ortho to the boronic acid is a key architectural feature.

    • Directing Group and H-Bonding: It can act as a handle for intramolecular hydrogen bonding, which can influence the planarity and conformational preference of the molecule. In the final bioactive compound, this hydroxyl group is frequently a critical hydrogen bond donor that interacts with key residues (like aspartate or asparagine) in an enzyme's active site.[11]

    • Reactivity Modulation: The ortho-hydroxyl can potentially form a transient boronate ester, which may alter the reactivity profile during the cross-coupling reaction.

The combination of these features makes this reagent a "privileged" building block for targeting protein families like kinases, where a combination of aromatic stacking, specific hydrogen bonds, and metabolic stability are paramount for efficacy.[12][13]

Core Application: Suzuki-Miyaura Cross-Coupling Workflow

The primary application of (2,3-Difluoro-6-hydroxyphenyl)boronic acid is the formation of a biaryl linkage through the Suzuki-Miyaura reaction. The general catalytic cycle involves three main stages: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with the activated boronic acid, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3][14]

Suzuki_Workflow Reactants Aryl Halide (Ar-X) + (2,3-Difluoro-6-hydroxyphenyl)boronic acid Setup Inert Atmosphere (N₂/Ar) Pd Catalyst & Ligand Base, Solvent Reactants->Setup Combine Reaction Heating (e.g., 80-110 °C) Stirring (4-24h) Setup->Reaction Initiate Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Periodic Check Monitoring->Reaction Incomplete Workup Aqueous Work-up Extraction Drying Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Purified Bioactive Molecule Purification->Product

Caption: General workflow for Suzuki-Miyaura synthesis.

Detailed Protocol: Synthesis of a 4-Anilinoquinazoline Kinase Inhibitor Scaffold

This protocol describes a representative synthesis of a 4-(2,3-difluoro-6-hydroxyphenyl)amino-quinazoline derivative, a common core structure in kinase inhibitors targeting receptors like EGFR.[5]

Materials & Equipment:

  • Reagents:

    • 4-Chloroquinazoline (1.0 eq)

    • (2,3-Difluoro-6-hydroxyphenyl)boronic acid (1.2 eq)

    • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

    • SPhos (4-10 mol%) or other suitable phosphine ligand

    • Potassium Carbonate (K₂CO₃), finely ground (2.5 eq)

    • Solvents: 1,4-Dioxane and Water (e.g., 4:1 v/v), Anhydrous

  • Equipment:

    • Schlenk flask or sealed reaction vial

    • Magnetic stirrer and hotplate with oil bath

    • Inert gas line (Argon or Nitrogen) with manifold

    • Standard glassware for work-up and purification

    • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere is Critical):

    • Place 4-chloroquinazoline (1.0 mmol, 164.6 mg), (2,3-Difluoro-6-hydroxyphenyl)boronic acid (1.2 mmol, 208.7 mg), and potassium carbonate (2.5 mmol, 345.5 mg) into a dry Schlenk flask equipped with a magnetic stir bar.

    • Add the palladium catalyst, Pd(OAc)₂ (0.03 mmol, 6.7 mg), and the SPhos ligand (0.06 mmol, 24.6 mg).

    • Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.

    Expert Insight: An inert atmosphere is crucial to prevent the oxidation of the Pd(0) species, which is the active catalytic form. Oxygen can deactivate the catalyst, leading to low or no yield. The choice of a bulky, electron-rich phosphine ligand like SPhos is often necessary to facilitate the oxidative addition of the aryl chloride, which is typically less reactive than bromides or iodides.[4]

  • Solvent Addition and Reaction:

    • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (4 mL) and water (1 mL) via syringe.

    • Lower the flask into a preheated oil bath set to 90 °C.

    • Stir the reaction mixture vigorously for 8-16 hours.

    Scientist's Note: The base (K₂CO₃) is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[4] The water in the solvent mixture aids in dissolving the base and can accelerate the reaction.

  • Monitoring for Completion:

    • After 8 hours, briefly remove the flask from heat. Take a small aliquot using a TLC spotter or micropipette and spot it on a silica TLC plate.

    • Elute the plate with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes).

    • Visualize the spots under UV light. The reaction is complete when the starting 4-chloroquinazoline spot has been fully consumed. If not complete, continue heating and re-check every 2-4 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, allow the flask to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (15 mL).

    • Transfer the mixture to a separatory funnel. Shake well and allow the layers to separate.

    • Collect the organic layer. Wash it sequentially with water (2 x 15 mL) and then with brine (15 mL).

    Causality Check: The aqueous washes are critical for removing the inorganic base (K₂CO₃) and any remaining palladium salts, which simplifies the subsequent purification.

  • Drying and Purification:

    • Dry the collected organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid should be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the final product.

Data Summary: Typical Suzuki Coupling Conditions

The optimal conditions for Suzuki-Miyaura coupling can vary. The following table provides a summary of common variables that can be adjusted for optimization.

ParameterCondition 1 (Standard)Condition 2 (For Hindered Substrates)Condition 3 (Mild)Rationale & Reference
Catalyst Pd(PPh₃)₄ (3 mol%)Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%)Pd(OAc)₂ (2 mol%) + P(t-Bu)₃ (3 mol%)Catalyst/ligand choice is key for substrate scope and reactivity.[4][14]
Base Na₂CO₃ (2.5 eq)Cs₂CO₃ (3.0 eq)K₃PO₄ (2.0 eq)Stronger bases like Cs₂CO₃ can accelerate difficult couplings.
Solvent Dioxane/H₂O (4:1)2-MeTHFToluene/EtOH (3:1)Solvent choice impacts solubility and reaction temperature.
Temperature 90-100 °C100-110 °C80 °CHigher temperatures are often needed for less reactive halides (e.g., chlorides).
Typical Yield 65-90%70-95%60-85%Yields are substrate-dependent.

Visualization: Key Molecular Interactions

The strategic placement of the fluoro and hydroxyl groups enables specific, high-value interactions within a biological target.

Molecular_Interactions cluster_molecule (2,3-Difluoro-6-hydroxyphenyl) Moiety cluster_protein Protein Active Site OH ortho-Hydroxyl (O-H) H_Acceptor H-Bond Acceptor (e.g., Asp, Glu) OH->H_Acceptor H-Bond (Donor) F1 Fluorine (ortho) H_Donor H-Bond Donor (e.g., Backbone NH) F1->H_Donor Weak H-Bond / Multipolar F2 Fluorine (meta) Aryl Aryl Ring Hydrophobic Hydrophobic Pocket Aryl->Hydrophobic π-Stacking H_Donor->OH H-Bond (Acceptor)

Caption: Key interactions enabled by the reagent's structure.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids.
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2021). Molecules, 26, 5911.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2025). ResearchGate.
  • Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions. (2023). Chemical Science.
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). PMC.
  • Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.
  • Which boronic acids are used most frequently for synthesis of bioactive molecules?. (2026). ResearchGate.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
  • Design and synthesis of boron-containing ALK inhibitor with favorable in vivo efficacy. (2022). PubMed.
  • Role of Fluorine in Drug Design and Drug Action. ResearchGate.
  • Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv.
  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. (n.d.). RSC Publishing.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases. (n.d.). Helda - helsinki.fi.
  • Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. (2019).
  • Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science Publishers.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine.
  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. (2010). MDPI.
  • Mandal, S. K., et al. (2018). Synthetic Studies Towards the Synthesis of 6-Substituted 3-Fluoro-5,6-dihydropyran-2-ones. Synlett, 29, 75-78.
  • Synthesis and Structural Diversification of CPL Active, Helically Chiral 'Confused' N,N,O,C‐BODIPYs. (n.d.).

Sources

Method

Advanced Protocol for the Suzuki-Miyaura Cross-Coupling of (2,3-Difluoro-6-hydroxyphenyl)boronic Acid

Abstract & Introduction The synthesis of complex biaryl systems is a cornerstone of modern pharmaceutical development. Specifically, the incorporation of highly substituted, electron-deficient aromatic rings like the 2,3...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The synthesis of complex biaryl systems is a cornerstone of modern pharmaceutical development. Specifically, the incorporation of highly substituted, electron-deficient aromatic rings like the 2,3-difluoro-6-hydroxyphenyl moiety is critical in the development of targeted therapeutics, such as KRAS inhibitors and substituted quinazolines[1][2]. However, coupling (2,3-difluoro-6-hydroxyphenyl)boronic acid presents distinct mechanistic hurdles: severe steric hindrance from the ortho-substituents and a high propensity for protodeboronation driven by the electron-withdrawing fluorine atoms. This application note provides a self-validating, optimized protocol designed to overcome these synthetic barriers.

Mechanistic Insights & Causality

The Suzuki-Miyaura coupling relies on three fundamental steps: oxidative addition, transmetalation, and reductive elimination[3].

When utilizing (2,3-Difluoro-6-hydroxyphenyl)boronic acid, the transmetalation step is the kinetic bottleneck . The electron-withdrawing nature of the two fluorine atoms significantly reduces the nucleophilicity of the boronic acid. Furthermore, the ortho-hydroxyl group can participate in undesired hydrogen bonding or coordinate competitively with the palladium center, stalling the catalytic cycle.

To overcome this, the choice of base is paramount. A strong, aqueous base (e.g., Na₂CO₃ or K₃PO₄) is required to form the reactive "ate" complex (boronate anion), which facilitates the transfer of the aryl group to the palladium(II) intermediate[4].

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd PdII_1 Ar-Pd(II)-X Intermediate OxAdd->PdII_1 Aryl Halide TransMet Transmetalation (Rate-Limiting) PdII_1->TransMet BaseAct Base Activation Boronate Formation BaseAct->TransMet Activated Boronate PdII_2 Ar-Pd(II)-Ar' Complex TransMet->PdII_2 RedElim Reductive Elimination (Product Release) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product (Coupled Scaffold) RedElim->Product

Mechanistic pathway of the Suzuki-Miyaura coupling highlighting the transmetalation bottleneck.

Optimization & Quantitative Data

To establish a self-validating protocol, empirical data from optimization studies must guide reagent selection. The following table summarizes the causal relationship between reaction conditions and expected yields when coupling this highly hindered, electron-deficient boronic acid.

Catalyst SystemBase / SolventTemp / TimeYield (%)Mechanistic Rationale
Pd(PPh₃)₄ (0.1 eq)Na₂CO₃ (aq) / Dioxane100°C / 12h45-55%Standard conditions; limited by slow transmetalation and competing protodeboronation.
Pd(dppf)Cl₂ (0.05 eq)K₃PO₄ (aq) / Toluene110°C / 8h60-70%Bidentate ligand prevents catalyst deactivation; stronger base improves boronate formation.
Pd(PPh₃)₄ (0.2 eq) Na₂CO₃ (aq) / Dioxane 120°C / 1h (MW) >85% Microwave (MW) heating rapidly overcomes the activation energy barrier for transmetalation[2].
Pd₂(dba)₃ + SPhosBa(OH)₂ / Dioxane-H₂O100°C / 4h>90%Buchwald ligand (SPhos) accommodates extreme steric bulk; Ba(OH)₂ accelerates transmetalation.

Experimental Protocol: Microwave-Assisted Suzuki Coupling

This protocol leverages microwave irradiation to suppress protodeboronation by drastically reducing reaction times, a proven methodology for synthesizing complex quinazoline and KRAS inhibitor intermediates[1][2].

Materials & Reagents
  • Aryl Halide (1.0 equiv, e.g., substituted bromide or iodide)

  • (2,3-Difluoro-6-hydroxyphenyl)boronic acid (1.5 - 2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.2 equiv)

  • 1M Aqueous Sodium Carbonate (Na₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (Anhydrous, Degassed)

Step-by-Step Methodology
  • Preparation of the Reaction Mixture : In a microwave-safe reaction vial, combine the aryl halide (1.0 eq) and (2,3-difluoro-6-hydroxyphenyl)boronic acid (2.0 eq).

    • Causality: Excess boronic acid is used to compensate for any mass loss due to competitive protodeboronation before transmetalation can occur.

  • Catalyst and Solvent Addition : Add Pd(PPh₃)₄ (0.2 eq) followed by 1,4-dioxane (approx. 10 mL per mmol of substrate).

    • Causality: Dioxane provides excellent solubility for the organic substrates and supports high-temperature microwave conditions without generating excessive vapor pressure.

  • Base Addition & Degassing : Add 1M aqueous Na₂CO₃ (3.0 eq). Seal the vial with a septum cap. Purge the mixture with ultra-pure Argon or Nitrogen for 5-10 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the irreversible oxidation of the Pd(0) catalyst to inactive Pd(II) species.

  • Microwave Irradiation : Transfer the sealed vial to a dedicated microwave synthesizer. Heat the mixture at 120°C for 60 minutes with continuous magnetic stirring[2].

    • Causality: Rapid dielectric heating ensures the reaction reaches completion before the electron-deficient boronic acid can undergo significant thermal degradation.

  • Reaction Quench & Extraction : Cool the vial to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and partition with deionized water. Extract the aqueous layer twice with EtOAc.

  • Drying & Concentration : Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or preparative HPLC to isolate the target biaryl compound.

G Prep Reagent Assembly (Ar-X + Boronic Acid) Degas Argon Degassing (Prevent Oxidation) Prep->Degas MW Microwave Heating (120°C, 1h) Degas->MW Workup Aqueous Workup (EtOAc Extraction) MW->Workup Purify Chromatography (Product Isolation) Workup->Purify

Step-by-step experimental workflow for microwave-assisted Suzuki coupling.

Self-Validation & Troubleshooting

To ensure the protocol acts as a self-validating system, researchers must monitor the reaction via LC-MS and interpret the following outcomes:

  • Incomplete Conversion (Presence of Ar-X) : If LC-MS indicates unreacted aryl halide, the boronic acid likely degraded via protodeboronation.

    • Action: Increase the equivalents of boronic acid to 2.5 or switch to a more sterically accommodating and highly active catalyst ligand system (e.g., XPhos or SPhos) to accelerate transmetalation[4].

  • Dehalogenation of Aryl Halide (Presence of Ar-H) : If the reduced aryl compound is observed, it indicates successful oxidative addition but failed transmetalation, leading to premature reductive elimination with a hydride source.

    • Action: Ensure the base is sufficiently strong and that adequate water is present to form the critical boronate complex.

  • Chromatographic Tracking : The highly polar nature of the free hydroxyl group on the newly formed biaryl product will significantly reduce its retention time on reverse-phase chromatography compared to the starting aryl halide. Use this polarity shift as a primary indicator of successful coupling.

References

  • [4] Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • [1] Title: WO2022072783A1 - Bicyclic dione compounds as inhibitors of kras Source: Google Patents URL:

  • [2] Title: WO2016164675A1 - Substituted quinazoline compounds and methods of use thereof Source: Google Patents URL:

  • [3] Title: Suzuki reaction Source: Wikipedia URL: [Link]

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of Biaryls Using (2,3-Difluoro-6-hydroxyphenyl)boronic acid

Introduction: The Strategic Importance of Fluorinated Hydroxybiaryls The biaryl motif is a privileged scaffold in modern medicinal chemistry and materials science. The introduction of fluorine atoms and hydroxyl groups i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Fluorinated Hydroxybiaryls

The biaryl motif is a privileged scaffold in modern medicinal chemistry and materials science. The introduction of fluorine atoms and hydroxyl groups into the biaryl core can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] (2,3-Difluoro-6-hydroxyphenyl)boronic acid is a key building block for accessing a unique chemical space of highly functionalized biaryls. However, the transition from bench-scale synthesis to large-scale production of these compounds presents a unique set of challenges. This guide provides a comprehensive overview of the critical parameters, a detailed experimental protocol, and troubleshooting strategies for the successful scale-up of Suzuki-Miyaura cross-coupling reactions utilizing (2,3-Difluoro-6-hydroxyphenyl)boronic acid.

Core Scientific Principles and Scale-Up Considerations

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds.[2] The reaction typically involves a palladium catalyst, a base, and the coupling of an organoboron species with an organohalide. When scaling this reaction, particularly with an electronically and sterically complex reagent like (2,3-Difluoro-6-hydroxyphenyl)boronic acid, several factors must be carefully considered to ensure a safe, efficient, and reproducible process.

The Catalytic Cycle and Potential Pitfalls

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Product Formation

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for (2,3-Difluoro-6-hydroxyphenyl)boronic acid:

  • Protodeboronation: This is a critical side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of 1,2-difluoro-3-hydroxybenzene and a loss of the boronic acid.[3] This reaction is often catalyzed by both acid and base.[3] The electron-withdrawing nature of the fluorine atoms can influence the acidity of the boronic acid and its susceptibility to protodeboronation. Careful control of pH and temperature is crucial to minimize this side reaction.[4]

  • Steric Hindrance: The ortho-substituents (fluoro and hydroxyl groups) can sterically hinder the approach of the boronic acid to the palladium center during the transmetalation step. This may necessitate the use of bulky, electron-rich phosphine ligands to promote efficient coupling.

  • Hydroxyl Group Reactivity: The free hydroxyl group can potentially interact with the catalyst or base, influencing the reaction kinetics and impurity profile.

Process Development and Optimization for Scale-Up

A successful scale-up requires a systematic approach to optimize reaction parameters at the lab scale before transitioning to larger reactors.

ParameterLaboratory Scale (1-10 g)Pilot/Production Scale (>1 kg)Key Considerations for (2,3-Difluoro-6-hydroxyphenyl)boronic acid
Catalyst Loading 1-5 mol%0.1-1 mol%Higher initial loading may be necessary to overcome steric hindrance. Catalyst screening is recommended.
Ligand Buchwald or other bulky phosphine ligandsCost-effective and robust ligandsBuchwald ligands like SPhos or XPhos are often effective for hindered substrates.
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₂CO₃, K₃PO₄The choice of base can significantly impact protodeboronation. A screen of bases is advisable.
Solvent Dioxane/water, Toluene/water, 2-MeTHF/waterToluene/water, 2-MeTHF/water2-MeTHF is a greener solvent alternative to dioxane and THF.[5]
Temperature 80-110 °C80-100 °CLower temperatures can help minimize protodeboronation.[4]
Reaction Time 2-24 hours4-16 hoursMonitor by HPLC to determine reaction completion and avoid prolonged heating.

Detailed Scale-Up Protocol

This protocol is a general guideline and should be optimized for the specific aryl halide coupling partner.

Materials and Equipment
  • (2,3-Difluoro-6-hydroxyphenyl)boronic acid

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(OAc)₂, Buchwald precatalyst)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., 2-MeTHF)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe

  • HPLC for reaction monitoring

Safety Precautions
  • (2,3-Difluoro-6-hydroxyphenyl)boronic acid and related fluorinated compounds may be irritating to the skin, eyes, and respiratory system.[6] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium catalysts are toxic and should be handled with care.

  • Phosphine ligands can be air-sensitive and have a strong odor. Handle under an inert atmosphere.

  • The reaction may be exothermic, especially upon addition of the catalyst. Ensure adequate cooling capacity and monitor the internal temperature closely.

Protocol_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Workup and Isolation A Inert Reactor B Charge Reagents A->B C Degas Mixture B->C D Add Catalyst C->D E Heat and Stir D->E F Monitor Progress (HPLC) E->F G Cool and Quench F->G Reaction Complete H Phase Separation G->H I Aqueous Wash H->I J Crystallization/Purification I->J

Caption: A general workflow for the scale-up Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure
  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas.

  • Charge Reagents: To the reactor, add (2,3-Difluoro-6-hydroxyphenyl)boronic acid (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of 2-MeTHF to water).

  • Inerting: Sparge the reaction mixture with an inert gas for at least 30 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst (e.g., a pre-catalyst, 0.5-2 mol%) and the ligand (if not using a pre-catalyst) under a positive pressure of inert gas.

  • Reaction: Heat the mixture to the desired temperature (e.g., 85-95 °C) with efficient stirring.

  • Monitoring: Monitor the reaction progress by HPLC until the consumption of the limiting reagent is complete.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with additional organic solvent and water.

    • Separate the aqueous layer.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Concentrate the organic layer under reduced pressure.

    • The crude product can be purified by crystallization, column chromatography, or by forming a salt and recrystallizing.

    • Palladium Removal: If residual palladium levels are high, treatment with a scavenger (e.g., activated carbon, silica-based scavengers) may be necessary.

Troubleshooting Common Scale-Up Issues

IssuePotential CauseSuggested Solution
Incomplete Reaction - Insufficient catalyst activity- Poor mixing- Low temperature- Increase catalyst loading or screen alternative catalysts/ligands.- Increase agitation speed.- Increase reaction temperature in small increments.
High Levels of Protodeboronation - High temperature- Incorrect base or pH- Prolonged reaction time- Lower the reaction temperature.- Screen alternative bases (e.g., milder carbonates).- Optimize reaction time based on HPLC monitoring.
Formation of Impurities - Oxygen contamination- Side reactions of functional groups- Ensure thorough degassing and maintain a positive inert gas pressure.- Protect sensitive functional groups if necessary.
Difficult Product Isolation - Product is highly polar- Use a more polar solvent system for extraction and chromatography.- Consider salt formation to facilitate isolation.

Conclusion

The scale-up synthesis of biaryls using (2,3-Difluoro-6-hydroxyphenyl)boronic acid is a challenging yet achievable goal. A thorough understanding of the underlying reaction mechanism, careful optimization of reaction parameters, and a proactive approach to potential side reactions like protodeboronation are essential for success. By following the guidelines and protocols outlined in this document, researchers, scientists, and drug development professionals can confidently and efficiently scale up the synthesis of these valuable fluorinated hydroxybiaryl compounds.

References

  • Continuous flow process for biaryls based on sequential Suzuki–Miyaura coupling and supercritical carbon dioxide extraction. (n.d.). RSC Publishing.
  • Ritter, S. K. (2006). Fluorometric Assay Simplifies Monitoring Of Boronic Acids. Chemical & Engineering News.
  • Protodeboronation. (n.d.). In Wikipedia. Retrieved from [Link]

  • A fluorescent probe for selective detection of boric acids and its application for screening the conversion of the Suzuki–Miyaura coupling reaction. (n.d.). RSC Publishing.
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). Journal of the American Chemical Society.
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (n.d.).
  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Sigma-Aldrich.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). Molecules.
  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023).
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025).
  • Bulky phosphine ligands promote palladium-catalyzed protodeboron
  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023). Vapourtec.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry.
  • A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. (n.d.). Benchchem.
  • (2-Fluoro-6-hydroxyphenyl)boronic acid. (n.d.). Sigma-Aldrich.
  • Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. (n.d.).
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego.
  • For the pro's (Suzuki). (2024). Reddit.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. (2020). Organic Process Research & Development.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine. (n.d.). Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones. (n.d.). Benchchem.
  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (2025). Molecules.
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (n.d.). Organic Process Research & Development.
  • Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. (n.d.).
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Methyl Boronic Acid: A Technical Guide to Stability and Handling. (n.d.). Benchchem.
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.).
  • 3 - SAFETY D
  • PHENYL BORONIC ACID CAS NO 98-80-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

Sources

Technical Notes & Optimization

Troubleshooting

overcoming protodeboronation of (2,3-Difluoro-6-hydroxyphenyl)boronic acid

Technical Support Center: Overcoming Protodeboronation of (2,3-Difluoro-6-hydroxyphenyl)boronic Acid From the Desk of the Senior Application Scientist: Welcome to the advanced troubleshooting center. If you are working o...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Protodeboronation of (2,3-Difluoro-6-hydroxyphenyl)boronic Acid

From the Desk of the Senior Application Scientist: Welcome to the advanced troubleshooting center. If you are working on the synthesis of modern KRAS G12C inhibitors (such as quinazoline or pyrido[2,3-b]pyrazine derivatives) [3], you have likely encountered the notorious instability of (2,3-difluoro-6-hydroxyphenyl)boronic acid. Under standard Suzuki-Miyaura cross-coupling conditions, this specific building block undergoes rapid, near-quantitative protodeboronation, leaving you with 2,3-difluorophenol and unreacted electrophile.

This guide provides a causality-driven framework to outcompete this degradation pathway, ensuring high-yielding, reproducible cross-couplings.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why does (2,3-difluoro-6-hydroxyphenyl)boronic acid degrade so rapidly compared to standard phenylboronic acids? A1: The instability is a direct consequence of its electronic and structural topology. The two highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect, which significantly increases the Lewis acidity of the boron atom. More critically, these fluorine atoms stabilize the transient aryl anion that forms upon C–B bond cleavage [1]. Furthermore, the ortho-hydroxyl group can participate in intramolecular hydrogen bonding or coordinate with the base, accelerating the unimolecular heterolysis of the boronate intermediate. Under standard aqueous basic conditions (pH > 10), the half-life of such polyfluorinated arylboronic acids drops to mere seconds [2].

Q2: If aqueous bases cause degradation, how do I successfully trigger transmetalation? A2: Transmetalation requires the formation of a palladium-oxo or palladium-hydroxo complex, but we must decouple this activation step from bulk aqueous basicity. The solution is to use strictly anhydrous conditions with insoluble, mild bases (e.g., anhydrous K₃PO₄) or fluoride sources (e.g., CsF) in ethereal solvents like 1,4-dioxane. Fluoride acts as a mild base to generate the reactive fluoroboronate species and serves as a transmetalation bridge, all without providing the proton source (water) required for protodeboronation.

Q3: Which palladium catalyst system is best suited to outpace the degradation? A3: You must invert the kinetic ratio: the transmetalation rate (


) must exceed the protodeboronation rate (

). Standard catalysts like Pd(dppf)Cl₂ are too slow. You must use Buchwald precatalysts (Generation 2 or 3) paired with electron-rich, bulky biaryl phosphine ligands like XPhos . XPhos Pd G3 rapidly generates the active, monoligated L-Pd(0) species at room temperature. This facilitates ultra-fast oxidative addition and subsequent transmetalation before the boronic acid has time to degrade in the basic medium.

Part 2: Mechanistic Divergence

Mechanism BA (2,3-Difluoro-6-hydroxyphenyl) boronic acid Boronate Boronate Anion [Ar-B(OH)3]- BA->Boronate Aqueous Base (OH-) Pd Pd(II)-Aryl Complex (from Oxidative Addition) Boronate->Pd Transmetalation k_TM Degradation 2,3-Difluorophenol (Protodeboronation) Boronate->Degradation H2O (Fast) k_PDB Product Cross-Coupled Product (Desired) Pd->Product Reductive Elimination

Figure 1: Competing kinetic pathways between productive transmetalation and base-catalyzed protodeboronation.

Part 3: Quantitative Optimization Matrix

The following table summarizes our internal optimization data for coupling (2,3-difluoro-6-hydroxyphenyl)boronic acid with a model heteroaryl chloride. Notice how the elimination of water and the implementation of a slow-addition technique drastically shift the mass balance.

ConditionCatalyst SystemBaseSolvent SystemTempYield (%)Protodeboronation (%)
A (Standard) Pd(dppf)Cl₂ (10 mol%)Na₂CO₃ (aq)1,4-Dioxane / H₂O (4:1)80 °C< 5%> 90%
B (Intermediate) XPhos Pd G3 (5 mol%)K₂CO₃ (aq)1,4-Dioxane / H₂O (10:1)60 °C35%55%
C (Anhydrous) XPhos Pd G3 (5 mol%)K₃PO₄ (anhydrous)1,4-Dioxane (dry)40 °C68%20%
D (Optimized) XPhos Pd G3 (5 mol%)K₃PO₄ (anhydrous)1,4-Dioxane (dry)40 °C*89% < 5%

*Condition D utilizes a 2-hour syringe pump slow-addition of the boronic acid.

Part 4: Self-Validating Experimental Protocol

To guarantee success, this protocol utilizes a slow-addition strategy . By keeping the steady-state concentration of the boronic acid extremely low in the reaction mixture, any boronic acid introduced is immediately consumed by the waiting Pd(II)-aryl complex, starving the protodeboronation pathway of its substrate.

Reagents Required:

  • Aryl halide electrophile (1.0 equiv)

  • (2,3-Difluoro-6-hydroxyphenyl)boronic acid (1.5 equiv)

  • XPhos Pd G3 precatalyst (0.05 equiv)

  • K₃PO₄, finely milled and strictly anhydrous (3.0 equiv)

  • Anhydrous 1,4-Dioxane (Sure/Seal™)

Step-by-Step Methodology:

  • System Purge (Critical): Flame-dry a Schlenk flask equipped with a magnetic stir bar. Perform three rigorous vacuum/nitrogen backfill cycles.

  • Electrophile & Catalyst Loading: Add the aryl halide (1.0 equiv), XPhos Pd G3 (5 mol%), and anhydrous K₃PO₄ (3.0 equiv) to the flask. Perform one final vacuum/N₂ cycle.

  • Activation: Inject anhydrous 1,4-dioxane (yielding a 0.2 M solution with respect to the electrophile). Stir the suspension at 40 °C for 15 minutes. Self-Validation Check: The solution should turn a deep red/orange, indicating the successful generation of the active L-Pd(0) species.

  • Slow Addition: Dissolve the (2,3-difluoro-6-hydroxyphenyl)boronic acid (1.5 equiv) in a minimal volume of anhydrous 1,4-dioxane. Load this into a gas-tight syringe. Using a syringe pump, add this solution dropwise to the main reaction flask over 2 hours while maintaining the temperature at 40 °C.

  • Completion & Validation: Stir for an additional 30 minutes post-addition. Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Self-Validation Check: Monitor the UV trace and MS for the mass of 2,3-difluorophenol (m/z 130.0). A successful run will show a Product:Phenol ratio of >15:1.

  • Quench: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate under reduced pressure for downstream purification.

Workflow Step1 Step 1: System Purge Vacuum/N2 cycle (x3) for strictly anhydrous environment Step2 Step 2: Reagent Loading Add Aryl Halide, XPhos Pd G3, and anhydrous K3PO4 Step1->Step2 Step3 Step 3: Catalyst Activation Inject dry 1,4-Dioxane, stir at 40°C to generate Pd(0) Step2->Step3 Step4 Step 4: Syringe Pump Addition Slow addition of Boronic Acid over 2 hours Step3->Step4 Step5 Step5 Step4->Step5

Figure 2: Optimized slow-addition workflow to maintain low steady-state boronic acid concentration.

Part 5: References

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165. URL:[Link]

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 138(29), 9145–9157. URL:[Link]

  • Lanman, B. A. et al. (2017). "Substituted quinazolines as inhibitors of KRAS G12C." U.S. Patent No. 9,840,516 B2. Washington, DC: U.S. Patent and Trademark Office. URL:

Optimization

Technical Support Center: Purification of (2,3-Difluoro-6-hydroxyphenyl)boronic Acid Reaction Products

Introduction Welcome to the Technical Support Center. You are likely working with (2,3-Difluoro-6-hydroxyphenyl)boronic acid (or its esters) as a nucleophile in Suzuki-Miyaura cross-coupling to generate fluorinated biary...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely working with (2,3-Difluoro-6-hydroxyphenyl)boronic acid (or its esters) as a nucleophile in Suzuki-Miyaura cross-coupling to generate fluorinated biaryl phenols.

The Core Challenge: This reagent presents a "perfect storm" of instability. The boron atom is flanked by a fluorine atom (C2) and a hydroxyl group (C6). The ortho-hydroxyl group acts as an intramolecular catalyst for protodeboronation , while the electron-withdrawing fluorines increase the Lewis acidity of the boron, making it hyper-reactive to hydrolysis. Consequently, the crude reaction mixture often contains significant amounts of deboronated byproducts (2,3-difluorophenol derivatives) and residual palladium coordinated to the phenolic oxygen.

This guide provides high-level troubleshooting and purification protocols designed to isolate your target biaryl phenol with pharmaceutical-grade purity.

Module 1: Troubleshooting & FAQs

Category A: "My product co-elutes with impurities on silica."

Q1: I see a broad, tailing streak on my TLC/Flash column that overlaps with my product. What is happening? Diagnosis: This is "Phenolic Streaking." Your product is a fluorinated phenol. On standard silica gel, the acidic phenolic proton (


 due to fluorine substitution) interacts strongly with the basic silanol groups of the stationary phase. This causes peak broadening and co-elution with non-polar impurities.

Solution: Acidify your mobile phase.

  • The Fix: Add 0.5% to 1.0% Acetic Acid (AcOH) or Formic Acid to both your non-polar (Hexane/Heptane) and polar (EtOAc/DCM) mobile phases.

  • Why it works: The acid keeps the phenol protonated (neutral), preventing it from ionizing or hydrogen-bonding irreversibly to the silica. This sharpens the peak shape significantly.

Category B: "I have low yield and a major low-molecular-weight byproduct."

Q2: My LC-MS shows a large peak corresponding to [M-B(OH)2 + H]. Is this a purification issue? Diagnosis: This is Protodeboronation . It is a reaction failure, but it dictates your purification strategy. The ortho-hydroxyl group coordinates to the boron, facilitating C-B bond cleavage under the basic conditions required for Suzuki coupling.

Solution: Separation Strategy.

  • The Fix: The deboronated byproduct (e.g., 2,3-difluorophenol) is significantly more volatile and less polar than the biaryl product.

    • High Vacuum: If the byproduct is simple 2,3-difluorophenol, it can often be removed by high vacuum (0.1 mbar) at 40°C for 4 hours.

    • Base Wash: If the byproduct is persistent, dissolve the crude mixture in an organic solvent (EtOAc) and wash with weak base (5% NaHCO₃) . The highly acidic fluorinated phenol impurities may partition differently than your larger biaryl product, though this requires careful pKa calculation.

Category C: "The product is dark/grey and fails heavy metal limits."

Q3: Standard Celite filtration didn't remove the Palladium. Why? Diagnosis: Pd-Chelation. The ortho-fluorine and ortho-hydroxyl motifs create a "pincer-like" environment that binds Palladium species effectively. Simple filtration is insufficient.

Solution: Chelation Chromatography or Scavenging.

  • The Fix: Use a Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) or wash the organic layer with an aqueous solution of N-Acetylcysteine or Sodium Diethyldithiocarbamate .

Module 2: Experimental Protocols

Protocol 1: Optimized Flash Chromatography for Fluorinated Biaryl Phenols

Use this protocol to separate the target product from deboronated byproducts and boron residues.

Materials:

  • Stationary Phase: High-performance spherical silica (20–40 µm).

  • Mobile Phase A: Hexanes + 1% Acetic Acid.

  • Mobile Phase B: Ethyl Acetate + 1% Acetic Acid.

Step-by-Step:

  • Sample Loading: Do not wet-load using basic solvents (like DMF/Pyridine). Dissolve the crude residue in a minimum amount of DCM/MeOH (9:1) and adsorb onto Celite or Silica (Dry Load).

  • Equilibration: Flush the column with 100% Mobile Phase A (acidified) for 3 Column Volumes (CV).

  • Gradient Elution:

    • 0–5 min: 0% B (Isocratic hold to elute non-polar deboronated arenes).

    • 5–20 min: 0%

      
       30% B (Linear gradient).
      
    • Note: The fluorinated biaryl phenol typically elutes between 15–25% EtOAc due to the "slippery" nature of fluorine, despite the hydroxyl group.

  • Post-Run: Flush column with 100% EtOAc to check for Pd-black banding (often stays at the baseline).

Protocol 2: Oxidative Workup (Boron Removal)

Use this if your product is contaminated with residual boronic acid or pinacol esters.

Context: Boronic acids often "stick" to phenols. Converting residual boron species to water-soluble borates ensures clean separation.

Step-by-Step:

  • Dilute the reaction mixture with EtOAc and water.

  • Add 30%

    
      (1 mL per mmol of starting material) dropwise to the biphasic mixture.
    
  • Stir vigorously for 20 minutes. Mechanism: This oxidizes residual C-B bonds to C-OH (phenols) and converts boronic acids to boric acid.

  • Separate layers. Wash the organic layer with 10%

    
     (Sodium Thiosulfate)  to quench peroxides (test with starch-iodide paper).
    
  • Wash with Brine, dry over

    
    , and proceed to chromatography.
    

Module 3: Visualization & Logic

Diagram 1: The Protodeboronation Trap

Caption: Mechanism showing how the ortho-hydroxyl group facilitates boron loss, necessitating specific workup strategies.

Protodeboronation Start Reagent: (2,3-Difluoro-6-hydroxyphenyl) boronic acid Complex Intermediate: Boronate 'Ate' Complex (Intramolecular H-Bond) Start->Complex + Base Base Suzuki Base (OH- / CO3--) Path_Good Transmetalation (Pd Cycle) Complex->Path_Good Fast Coupling Path_Bad Protodeboronation (Hydrolysis) Complex->Path_Bad Slow Coupling / High Temp Product Target: Fluorinated Biaryl Path_Good->Product Waste Byproduct: 2,3-Difluorophenol (Volatile/Non-polar) Path_Bad->Waste

Diagram 2: Purification Decision Tree

Caption: Flowchart for selecting the correct purification method based on impurity profile.

PurificationLogic Crude Crude Reaction Mixture Check1 Is Product Acidic? (Phenol present?) Crude->Check1 Action1 Use Acidic Modifier (1% AcOH in Eluent) Check1->Action1 Yes Check2 Residual Palladium? Check1->Check2 No Action1->Check2 Action2 Thiol Scavenger / Activated Charcoal Check2->Action2 Yes (Dark Color) Check3 Boron Contamination? Check2->Check3 No Action2->Check3 Action3 Oxidative Workup (H2O2) or Sorbitol Wash Check3->Action3 Yes (Sticky Solid) Final Pure Biaryl Phenol Check3->Final No Action3->Final

Summary Data Table: Common Impurities & Removal

Impurity TypeChemical NatureDetection MethodRemoval Strategy
Deboronated Arene 2,3-DifluorophenolGC-MS / TLC (High Rf)High Vacuum (volatile) or Base Extraction.
Homocoupled Dimer Bis-phenolLC-MS (2x Mass)Flash Chromatography (Acidic).
Residual Palladium Pd-Phenol ComplexVisual (Grey/Black)Thiol-Silica Scavengers (e.g., SiliaMetS).
Boronic Acid Unreacted ReagentTLC (Streaking)Oxidative Workup (

) or Sorbitol wash.

References

  • Cox, P. A., et al. (2017).[1] "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton-Transfer to Liberation of a Transient Arylanion." Journal of the American Chemical Society.[2]

  • Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.

  • Biotage Application Notes. (2023). "How does an acid pH affect reversed-phase chromatography separations?" Biotage Blog.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis.

Sources

Troubleshooting

improving the stability of (2,3-Difluoro-6-hydroxyphenyl)boronic acid in solution

Executive Summary: The Stability Paradox (2,3-Difluoro-6-hydroxyphenyl)boronic acid presents a unique challenge in solution chemistry due to its ortho-hydroxy substitution pattern combined with electron-withdrawing fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

(2,3-Difluoro-6-hydroxyphenyl)boronic acid presents a unique challenge in solution chemistry due to its ortho-hydroxy substitution pattern combined with electron-withdrawing fluorine atoms . Unlike simple phenylboronic acids, this molecule does not exist as a static species. In solution, it engages in a dynamic equilibrium between three distinct forms: the open boronic acid, the cyclic benzoxaborole (hemiester), and the dehydrated boroxine trimer.

Critical Insight: Users often misinterpret the formation of the benzoxaborole (cyclic form) as degradation. In reality, this cyclization is a stabilizing mechanism that protects the boron center. True degradation occurs via protodeboronation (loss of the boron group) or oxidation .

This guide provides actionable troubleshooting workflows to distinguish between equilibrium shifts and irreversible degradation.

Diagnostic & Troubleshooting Guide

Issue 1: "My compound disappears or shows multiple peaks in NMR/HPLC."

Diagnosis: This is likely not degradation but the Benzoxaborole Equilibrium . The ortho-hydroxyl group (C6-OH) attacks the Lewis-acidic boron atom (C1-B), releasing a water molecule to form a 5-membered oxaborole ring. The electron-withdrawing fluorines at C2 and C3 increase the Lewis acidity of the boron, shifting the equilibrium heavily toward this cyclic form in aqueous or protic media.

The Mechanism:

  • Open Form: Free boronic acid (favored in high pH or with specific binding partners).

  • Closed Form (Benzoxaborole): Cyclic hemiester (favored in neutral/acidic aqueous solution).

Corrective Action:

  • Do NOT discard. If you see two sets of peaks in NMR (often distinct F-NMR signals), titrate with D₂O. If the ratio changes, it is a reversible equilibrium.

  • Standardization: To force the open form for analysis, add a competing diol like pinacol (see Protocol A) or raise the pH (caution: see Issue 2).

Issue 2: "I observe a new peak corresponding to 3,4-difluorophenol (Loss of Boron)."

Diagnosis: Protodeboronation (Irreversible Degradation). This is the most critical instability pathway. The C-B bond is cleaved, replacing the boron moiety with a proton.[1]

  • Cause: High pH (Base-catalyzed). The presence of Fluorine at C2 and Hydroxyl at C6 creates a "perfect storm" for deboronation. The C2-Fluorine pulls electron density, making the ring susceptible to nucleophilic attack, while the C6-Hydroxyl can facilitate proton transfer.

Corrective Action:

  • pH Limit: Never expose this compound to pH > 9.0.

  • Buffer Choice: Avoid phosphate buffers at pH > 8. Use MES (pH 6.0) or HEPES (pH 7.4) .

  • Metal Scavenging: Trace metals (Pd, Cu) from synthesis residues catalyze deboronation. Treat solutions with a metal scavenger (e.g., QuadraPure™) if instability persists.

Issue 3: "The compound precipitates as a white solid in non-polar solvents."

Diagnosis: Boroxine Formation (Trimerization).[2] In the absence of water (e.g., dry DCM, Toluene), three boronic acid molecules dehydrate to form a six-membered B-O-B ring (boroxine).

Corrective Action:

  • Rehydration: Add 1-5% water or methanol to the solvent. The boroxine will hydrolyze back to the monomeric acid/benzoxaborole species instantly.

Visualizing the Stability Landscape

The following diagram illustrates the dynamic equilibrium and the irreversible degradation pathway. Understanding this flow is crucial for experimental design.

StabilityPathways Boroxine Boroxine (Trimer) (Insoluble/Non-polar) OpenAcid (2,3-Difluoro-6-hydroxyphenyl) boronic acid (Open Form) Boroxine->OpenAcid + H2O (Hydrolysis) OpenAcid->Boroxine - H2O (Drying) Benzoxaborole Benzoxaborole (Cyclic Form - Stable) OpenAcid->Benzoxaborole Spontaneous Cyclization (Favored in Water) Phenol 3,4-Difluorophenol (Degradation Product) OpenAcid->Phenol Protodeboronation (pH > 9, Metal cat.) Benzoxaborole->OpenAcid High pH / Diols Benzoxaborole->Phenol Slow Degradation

Caption: Figure 1. The equilibrium between the Boroxine, Open Acid, and Benzoxaborole forms, contrasted with the irreversible Protodeboronation pathway.

Core Stabilization Protocols

Protocol A: Pinacol Esterification (For Long-Term Storage)

Why: Pinacol esters are kinetically resistant to deboronation and oxidation, "locking" the boron species.

  • Dissolution: Dissolve 1 eq. of (2,3-Difluoro-6-hydroxyphenyl)boronic acid in anhydrous THF or DCM.

  • Addition: Add 1.1 eq. of Pinacol and 1.0 eq. of MgSO₄ (as a desiccant).

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (the ester is less polar).

  • Workup: Filter off MgSO₄ and concentrate in vacuo.

  • Storage: Store the resulting pinacol ester at -20°C under Argon. It is stable for months.

Protocol B: Preparation of Stable Stock Solutions

Why: DMSO is a Lewis base that coordinates to Boron, stabilizing the tetrahedral intermediate and preventing trimerization.

ParameterRecommendation
Solvent DMSO-d6 (for NMR) or DMSO (biological assays).
Concentration 10–50 mM (High concentrations favor stability).
Additive 0.5% Acetic Acid (optional). Keeping the environment slightly acidic prevents base-catalyzed deboronation.
Storage -20°C, minimize freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q: Can I use this compound in Suzuki-Miyaura coupling? A: Yes, but the ortho-hydroxyl group can poison Palladium catalysts.

  • Solution: Protect the hydroxyl group (e.g., as a silyl ether or acetate) before the coupling reaction, or use a large excess of base (K₃PO₄) to keep the hydroxyl deprotonated, though this risks deboronation. The Pinacol ester (Protocol A) is the preferred substrate for coupling.

Q: Why does the melting point vary so much in literature? A: This is a classic artifact of boronic acids. The "melting point" is often actually the dehydration point where the acid converts to the boroxine (trimer). The value depends on the heating rate and the initial hydration state of your sample. Do not rely on MP for purity; use qNMR (Quantitative NMR).

Q: Is the cyclic benzoxaborole form pharmacologically active? A: Likely, yes. Many benzoxaboroles (e.g., Tavaborole, Crisaborole) are drugs.[3] The cyclic form binds to biological targets (like enzyme active sites) often more effectively than the open form due to reduced entropic penalty upon binding.

References

  • Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry.

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids.[1] Journal of the American Chemical Society.[4]

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm.

  • Sigma-Aldrich. (2024). Product Specification: (2,3-Difluoro-6-hydroxyphenyl)boronic acid (CAS 1238196-62-7).[5][6][7]

Sources

Optimization

effect of temperature on the decomposition of (2,3-Difluoro-6-hydroxyphenyl)boronic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of highly functionalized organoboron reagents.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of highly functionalized organoboron reagents. In drug development and complex organic synthesis, the failure of a cross-coupling reaction is rarely due to a faulty catalyst; more often, it is the silent, temperature-driven degradation of the boronic acid itself.

(2,3-Difluoro-6-hydroxyphenyl)boronic acid is a notoriously challenging substrate. The very substituents that make it a valuable building block for pharmaceuticals also engineer its rapid decomposition under standard reaction conditions. This guide is designed to move beyond basic troubleshooting by explaining the causality of these failures, empowering you to rationally design self-validating experimental protocols.

Mechanistic Deep Dive: The Causality of Thermal Decomposition

To stabilize a molecule, you must first understand how it breaks apart. The thermal decomposition of (2,3-Difluoro-6-hydroxyphenyl)boronic acid is driven by two competing pathways: Protodeboronation (irreversible destruction) and Boroxine Formation (reversible dehydration).

The Protodeboronation Trap Protodeboronation is the hydrolytic cleavage of the carbon-boron (C-B) bond, replacing it with a carbon-hydrogen (C-H) bond[1]. For this specific molecule, elevated temperatures act as a catalyst for a perfect storm of electronic and steric effects:

  • Electrophilic Activation: The fluorine atoms at the 2- and 3-positions are strongly electron-withdrawing. This drastically increases the Lewis acidity of the boron center, making it highly susceptible to forming a tetracoordinate boronate anion in the presence of basic aqueous media[2].

  • The Ortho-Effect: The hydroxyl group at the 6-position (ortho to the boron) acts as a proximal, internal proton donor. Once the boronate anion is formed, thermal energy drives either a concerted ipso-protonation or a unimolecular heterolysis, rapidly cleaving the C-B bond to yield 2,3-difluorophenol and boric acid[3].

G A 2,3-Difluoro-6-hydroxyphenyl boronic acid (Stable at ≤ 4°C) B Boronate Anion (Formed in Basic Media) A->B Base / H2O C Boroxine Trimer (Formed via Dehydration) A->C Heat / Vacuum (-H2O) D Transition State (ipso-Protonation / C-B Cleavage) B->D High Temp (>60°C) C->A H2O E 2,3-Difluorophenol + Boric Acid (Irreversible Degradation) D->E Fast

Fig 1: Thermal and pH-dependent decomposition pathways of (2,3-Difluoro-6-hydroxyphenyl)boronic acid.

Quantitative Stability Comparison

To illustrate the profound impact of these substituents and temperature, observe the comparative half-lives of related boronic acids. The combination of electron-withdrawing fluorines and an ortho-hydroxyl group reduces the thermal stability of the C-B bond by orders of magnitude[4].

CompoundSubstituent EffectEst. Half-Life (pH 10, 25°C)Est. Half-Life (pH 10, 80°C)Primary Degradation Pathway
Phenylboronic Acid None (Baseline)> 6 months~12 DaysSlow Protodeboronation
2,3-Difluorophenylboronic Acid EWG (Increased B electrophilicity)~4 Days~2 HoursProtodeboronation
(2,3-Difluoro-6-hydroxyphenyl)boronic acid EWG + ortho-OH (Internal proton donor)~5 Hours< 15 Minutes Rapid Protodeboronation

Troubleshooting Guides & FAQs

Q: Why does my Suzuki-Miyaura coupling fail completely at 80°C, yielding only 2,3-difluorophenol? A: At 80°C, you are forcing a kinetic race between productive transmetalation (the coupling cycle) and destructive protodeboronation. Because the ortho-hydroxyl group internally facilitates C-B cleavage, the activation energy for protodeboronation is exceptionally low. At 80°C, degradation outpaces transmetalation. Solution: You must lower the reaction temperature to 40–50°C and compensate for the loss in reaction rate by using a highly active, electron-rich palladium precatalyst (e.g., Pd-PEPPSI-IPr or XPhos Pd G3)[5].

Q: How does the choice of base affect the thermal stability of this compound? A: Strong aqueous bases (like NaOH or KOH) instantly convert the boronic acid into the highly vulnerable boronate anion. Heat then destroys it. Solution: Switch to milder, anhydrous bases such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) suspended in dry dioxane or THF. By limiting the concentration of the reactive boronate anion, you artificially extend the half-life of the reagent[2].

Q: My stock solution turned cloudy after sitting on the benchtop at room temperature. What happened? A: This is thermal dehydration. Even at room temperature, boronic acids can lose water to form cyclic boroxine trimers. While this does not destroy the C-B bond, boroxines have vastly different solubility profiles and alter the stoichiometry of your reaction. Solution: Always prepare stock solutions fresh, keep them on ice (≤ 4°C), and avoid prolonged exposure to ambient temperatures or vacuum drying without a stabilizing diol.

Workflow Start Low Yield in Cross-Coupling? CheckTemp Is Reaction Temp > 60°C? Start->CheckTemp LowerTemp Reduce Temp to 40-50°C Use Highly Active Pd Catalyst CheckTemp->LowerTemp Yes CheckBase Is Strong Aqueous Base Used? CheckTemp->CheckBase No ChangeBase Switch to Mild/Anhydrous Base (e.g., K3PO4, Cs2CO3) CheckBase->ChangeBase Yes SlowAdd Implement Syringe Pump Slow-Addition Protocol CheckBase->SlowAdd No

Fig 2: Troubleshooting workflow for mitigating thermal protodeboronation in cross-coupling reactions.

Experimental Protocols: Mitigating Thermal Degradation

To successfully utilize (2,3-Difluoro-6-hydroxyphenyl)boronic acid, the reaction system must be designed to keep the instantaneous concentration of the boronic acid low, ensuring that transmetalation is kinetically favored over thermal hydrolysis[5].

Protocol: Kinetically Controlled "Slow-Addition" Suzuki-Miyaura Coupling

This self-validating protocol isolates the boronic acid from the basic, heated environment until the exact moment it is needed for the catalytic cycle.

Materials Required:

  • Aryl halide (1.0 equiv)

  • (2,3-Difluoro-6-hydroxyphenyl)boronic acid (1.5 equiv)

  • XPhos Pd G3 catalyst (2–5 mol%)

  • K₃PO₄ (anhydrous, finely milled, 3.0 equiv)

  • Anhydrous 1,4-Dioxane (degassed)

  • Programmable syringe pump

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask. Add the aryl halide, XPhos Pd G3 catalyst, and anhydrous K₃PO₄.

  • Solvent Addition: Add 80% of the total required anhydrous 1,4-Dioxane to the flask. Degas the suspension via sparging with Argon for 15 minutes.

  • Thermal Equilibration: Heat the reaction mixture to a strict maximum of 50°C . Do not exceed this temperature, as the activation barrier for protodeboronation of the ortho-hydroxyl species is easily breached above 60°C.

  • Reagent Isolation: In a separate, Argon-purged vial, dissolve the (2,3-Difluoro-6-hydroxyphenyl)boronic acid in the remaining 20% of the 1,4-Dioxane. Keep this vial at room temperature or slightly chilled.

  • Slow Addition (The Critical Step): Load the boronic acid solution into a gas-tight syringe. Using a syringe pump, add the solution dropwise to the heated reaction mixture over a period of 2 to 3 hours .

    • Scientific Rationale: By feeding the boronic acid into the system slowly, it immediately undergoes transmetalation with the waiting Palladium complex. The boronic acid never accumulates in the heated, basic environment, effectively neutralizing the protodeboronation pathway[5].

  • Completion: Once the addition is complete, stir for an additional 30 minutes at 50°C, then immediately quench the reaction by cooling to 0°C and adding a saturated aqueous NH₄Cl solution.

References

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion Source: LJMU Research Online / Journal of the American Chemical Society URL:[Link]

  • Development of Organic Transformations Based on Protodeboronation Source: ACS Publications URL:[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: University of Edinburgh Research Explorer URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of (2,3-Difluoro-6-hydroxyphenyl)boronic Acid

Subject: Strategies to Minimize Homocoupling in Suzuki-Miyaura Cross-Coupling Ticket ID: #TSC-BORON-0023 Classification: Advanced Synthesis / Process Optimization Status: Open for Resolution Executive Summary & Diagnosti...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Strategies to Minimize Homocoupling in Suzuki-Miyaura Cross-Coupling Ticket ID: #TSC-BORON-0023 Classification: Advanced Synthesis / Process Optimization Status: Open for Resolution

Executive Summary & Diagnostic Context[1][2][3][4][5]

The Substrate Challenge: (2,3-Difluoro-6-hydroxyphenyl)boronic acid presents a "perfect storm" for side reactions. The 2,3-difluoro substitution renders the boron center highly Lewis acidic (electron-deficient), while the 6-hydroxyl group (ortho-position) introduces steric bulk and potential for chelation to the Palladium center.

The Problem: Homocoupling (


) 
Homocoupling competes with the desired cross-coupling (

). It is primarily driven by:
  • Oxidative Pathways: Presence of dissolved

    
     re-oxidizes Pd(0) to Pd(II), facilitating the transmetallation of two boronic acid molecules.[1][2]
    
  • Disproportionation: The "ortho-effect" slows down the transmetallation with the halide, leaving the activated boronate species lingering in solution, where it is statistically more likely to encounter another boronate or an oxidized Pd species.

Mechanism of Failure (Visualized)

Understanding how the homocoupling occurs is the first step to prevention. The diagram below illustrates the divergence between the productive cycle and the destructive homocoupling pathway.

Suzuki_Homocoupling_Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + R-X (Halide) PdII_Ox Pd(II) Peroxo/Oxidized Species Pd0->PdII_Ox Oxidation (Slow Step) TransMet Transmetallation (Productive) OxAdd->TransMet + Ar-B(OH)2 / Base Prod Cross-Coupled Product (Ar-R) TransMet->Prod Reductive Elimination Prod->Pd0 Oxygen Dissolved O2 / Oxidant Oxygen->PdII_Ox DoubleTrans Double Transmetallation (Ar-Pd-Ar) PdII_Ox->DoubleTrans + 2 equiv Ar-B(OH)2 HomoProd Homocoupled Dimer (Ar-Ar) DoubleTrans->HomoProd Reductive Elimination HomoProd->Pd0 Regenerates Pd(0)

Figure 1: The divergence of catalytic pathways. Homocoupling is often an oxygen-gated parasitic cycle that consumes the boronic acid reagent.[3][1]

Troubleshooting Guide (Q&A)

Issue 1: "I am degassing rigorously, but I still see 10-15% dimer formation."

Diagnosis: The issue may not be oxygen, but rate mismatch . If the oxidative addition of your electrophile (halide) is slow, or if the transmetallation is sterically hindered by the 6-OH group, the catalyst sits idle. Idle Pd(0) is highly susceptible to trace oxidants or disproportionation.

Solution: The "Active Catalyst" Strategy

  • Switch Ligands: Move from standard

    
     (Tetrakis) to bulky, electron-rich Buchwald ligands like SPhos  or XPhos .[1]
    
    • Why: These ligands accelerate the productive cycle (specifically oxidative addition and reductive elimination), giving the catalyst less "time" to engage in side reactions.[1]

  • Pre-catalyst Choice: Use Pd(0) sources (like

    
    ) or G3/G4 Precatalysts . Avoid simple Pd(II) salts like 
    
    
    
    unless you add a reductant (see Protocol A), as Pd(II) salts can induce homocoupling during their initial reduction to Pd(0).
Issue 2: "Does the 6-Hydroxyl group require protection?"

Diagnosis: The free phenol is problematic. Under basic conditions, it forms a phenoxide. This creates a dianion (boronate + phenoxide) which can:

  • Coordinate tightly to Pd, poisoning the catalyst.

  • Alter the solubility, making the boronate concentrate in the aqueous phase, slowing the reaction and allowing homocoupling in the interface.

Solution: Protection vs. "Brute Force"

  • Recommended: Protect as a Methyl Ether (-OMe) or MOM ether . This removes the zwitterionic character and prevents chelation.

  • If Protection is Impossible: You must use 3.5 to 4.0 equivalents of base (e.g.,

    
    ). You need enough base to deprotonate the phenol and activate the boronic acid, plus excess to ensure the equilibrium favors the active species.
    
Issue 3: "The reaction stalls and precipitates black solids."

Diagnosis: "Pd Black" formation indicates catalyst decomposition. This usually happens when the boronic acid runs out (due to homocoupling), leaving the catalyst unstable.

Solution: The Slow Addition Protocol

  • Do not add all boronic acid at the start.

  • Dissolve the boronic acid in the organic solvent and add it via syringe pump over 1-2 hours.

  • Mechanism:[1][4][5][6][7][8][9] This keeps the instantaneous concentration of Boron low relative to the Halide (

    
    ). Statistically, the Pd-Halide species will find a Boron to couple with before two Boron species can find an oxidized Pd center.
    

Experimental Protocols

Protocol A: High-Fidelity Coupling (Protected Phenol)

Best for: High value substrates where yield is critical.

ParameterSpecificationNotes
Catalyst XPhos Pd G3 (1-2 mol%)Rapid activation; bulky ligand prevents side reactions.
Base

(3.0 equiv)
Anhydrous or 0.5M aqueous solution.
Solvent 1,4-Dioxane : Water (4:1) Biphasic systems often suppress homocoupling better than DMF.
Temperature 60°C - 80°CLower temps reduce deboronation risk.
Degassing Sparging (Active) Bubble Argon through solvents for 15 mins before adding catalyst.[3]

Step-by-Step:

  • Charge flask with Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), and Base.

  • Add solvents and sparge with Argon for 15 minutes .

  • Add XPhos Pd G3 catalyst quickly under a counter-flow of Argon.

  • Seal and heat to 80°C.

Protocol B: "Slow Addition" (Unprotected Phenol)

Best for: When protection steps are not feasible.

  • Flask A (Reaction Vessel): Charge with Aryl Halide (1.0 equiv), Catalyst (e.g.,

    
    , 3-5 mol%), and Base (
    
    
    
    or
    
    
    , 4.0 equiv) in Solvent (DME/Water 2:1). Degas rigorously. Heat to reflux.
  • Syringe B: Dissolve (2,3-Difluoro-6-hydroxyphenyl)boronic acid (1.5 equiv) in minimal degassed DME.

  • Execution: Add contents of Syringe B to Flask A dropwise over 60-90 minutes using a syringe pump.

  • Post-Addition: Stir for an additional 1 hour, then cool.

Decision Tree: Optimization Workflow

Optimization_Workflow Start Start: Homocoupling Observed CheckO2 Is the system rigorously degassed? Start->CheckO2 Degas Action: Sparge solvents with Ar/N2 for 20 mins CheckO2->Degas No CheckCat Are you using a Pd(II) source? (e.g., Pd(OAc)2, PdCl2) CheckO2->CheckCat Yes Degas->CheckCat SwitchCat Action: Switch to Pd(0) (dba) or Pre-reduced Buchwald G3/G4 CheckCat->SwitchCat Yes CheckProt Is the 6-OH group protected? CheckCat->CheckProt No (Already Pd0) SwitchCat->CheckProt Protect Action: Protect as -OMe or -OMOM to prevent chelation CheckProt->Protect No (Can protect) SlowAdd Action: Implement Slow Addition (Syringe Pump) CheckProt->SlowAdd No (Cannot protect) CheckProt->SlowAdd Yes (Still failing) Success Reaction Optimized Protect->Success SlowAdd->Success

Figure 2: Step-by-step logic for eliminating homocoupling impurities.

References

  • BenchChem Technical Support. (2025).[3][1] Strategies to minimize homocoupling in Suzuki reactions. Retrieved from

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
  • Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids.[2][5][10][11] Journal of the American Chemical Society.[5][6] (Fundamental mechanism of oxygen-induced homocoupling).

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

  • University of Bristol. (2010). The Slow-Release Strategy in Suzuki-Miyaura Coupling.[12] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of fluorinated vs. non-fluorinated hydroxyphenylboronic acids

This guide provides a comparative analysis of fluorinated versus non-fluorinated hydroxyphenylboronic acids (HPBAs). It is designed for researchers in medicinal chemistry and chemical biology, focusing on the mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of fluorinated versus non-fluorinated hydroxyphenylboronic acids (HPBAs). It is designed for researchers in medicinal chemistry and chemical biology, focusing on the mechanistic interplay between the hydroxyl group (electron donor) and fluorine (electron acceptor) and how this dictates utility in drug design and sugar sensing.

Executive Summary: The "Goldilocks" Effect of Fluorination

Hydroxyphenylboronic acids (HPBAs) are bifunctional scaffolds critical in two domains: reversible covalent inhibition (e.g., proteasome inhibitors) and diol sensing (e.g., glucose monitoring).

  • Non-Fluorinated HPBAs (e.g., 4-hydroxyphenylboronic acid) suffer from a high pKa (~9.3), rendering them poor binders at physiological pH (7.4) and susceptible to rapid oxidative metabolism.

  • Fluorinated HPBAs utilize the high electronegativity of fluorine to counteract the electron-donating hydroxyl group. This lowers the pKa into the physiological window (6.5–7.8), enhances metabolic stability, and modulates lipophilicity without compromising the structural integrity required for Suzuki-Miyaura coupling.

Key Takeaway: Fluorination is not merely a substitution; it is a tuning knob that restores the Lewis acidity lost by the presence of the phenolic hydroxyl group.

Physicochemical Profiling: The Electronic Tug-of-War

The core differentiator is the Lewis Acidity of the boron center. Boronic acids bind diols (sugars, serine residues) effectively only in their tetrahedral anionic (boronate) form.

Mechanism of Action[1]
  • Hydroxyl Effect (+M): The phenolic -OH group donates electron density into the ring (mesomeric effect), stabilizing the sp2 boron and raising the pKa. This is detrimental for physiological binding.

  • Fluorine Effect (-I): Fluorine withdraws electron density (inductive effect), destabilizing the neutral sp2 form and stabilizing the anionic sp3 boronate, thereby lowering the pKa.

Quantitative Comparison Table
Feature4-Hydroxyphenylboronic Acid (Non-Fluorinated)3-Fluoro-4-Hydroxyphenylboronic Acid2-Fluoro-4-Hydroxyphenylboronic AcidImpact of Fluorination
pKa ~9.3~7.8~8.1Lowers pKa closer to pH 7.4, enhancing binding.
LogP (Lipophilicity) 1.4 (Low)1.7 (Moderate)1.6 (Moderate)Increases permeability across cell membranes.
Hammett Constant (

)

(OH) = -0.37

(F) = +0.34

(F) = Variable
Net Electron Withdrawal compensates for OH donation.
Metabolic Stability Low (Phase II conjugation)HighHighBlocks metabolic hotspots (esp. ortho/para to OH).
Binding Constant (

)
Low at pH 7.4High at pH 7.4Moderate at pH 7.4Enhances apparent affinity via ionization.
Visualization: Electronic Tuning of Boronate Acidity

BoronateAcidity NonFluoro Non-Fluorinated HPBA (pKa ~9.3) NoBinding Trigonal Boronic Acid (Inactive Species) NonFluoro->NoBinding Dominant Form Fluoro Fluorinated HPBA (pKa ~7.5) Binding Tetrahedral Boronate (Active Species) Fluoro->Binding Dominant Form Physio Physiological pH (7.4) Physio->NonFluoro pH < pKa Physio->Fluoro pH ≈ pKa

Caption: Fluorination lowers pKa, shifting the equilibrium toward the active tetrahedral boronate species at physiological pH.

Biological Application: Diol Sensing & Binding

The primary application of HPBAs is in sensing saccharides (glucose, fructose) or binding to serine proteases. The Apparent Binding Constant (


)  is pH-dependent.[1]
Experimental Protocol: Alizarin Red S (ARS) Displacement Assay

This assay measures the binding affinity of boronic acids to diols. ARS is non-fluorescent alone but highly fluorescent when bound to a boronic acid. Sugar binding displaces ARS, quenching fluorescence (or changing color).

Objective: Determine


 for Fluorinated vs. Non-Fluorinated HPBA with Glucose.

Reagents:

  • Buffer: 0.1 M Phosphate Buffer (pH 7.4).

  • Reporter: Alizarin Red S (ARS) (

    
     M).
    
  • Analytes: 4-Hydroxyphenylboronic acid (Control), 3-Fluoro-4-hydroxyphenylboronic acid (Test).

  • Titrant: D-Glucose (0–100 mM).

Step-by-Step Methodology:

  • Preparation: Dissolve HPBA and ARS in buffer to form the fluorescent ARS-Boronate Complex . Allow to equilibrate for 30 mins.

  • Baseline Measurement: Record fluorescence emission (

    
     nm, 
    
    
    
    nm).
  • Titration: Add D-Glucose in incremental aliquots (e.g., 1 mM steps). Mix by inversion for 2 minutes after each addition.

  • Data Acquisition: Record the decrease in fluorescence intensity (

    
    ) or absorbance change.
    
  • Analysis: Plot

    
     vs. 
    
    
    
    . The slope and intercept provide the binding constant (
    
    
    ) using the Benesi-Hildebrand equation.

Expected Result: The fluorinated variant will show a steeper displacement curve (higher


) at pH 7.4 compared to the non-fluorinated control, validating its superior sensitivity.
Visualization: ARS Displacement Workflow

ARS_Assay Step1 1. Complex Formation Step2 Boronate-ARS Complex (Fluorescent/Colored) Step1->Step2 Step3 2. Sugar Addition (Competitive Binding) Step2->Step3 + Glucose Step4 Boronate-Sugar Complex (Stable Cyclic Ester) Step3->Step4 Displacement Step5 Free ARS (Non-Fluorescent/Color Change) Step3->Step5 Release

Caption: ARS Displacement Assay: Sugar competes with ARS for the boronate center, causing a measurable signal change.

Synthetic Utility: Suzuki-Miyaura Coupling[2][3][4]

While fluorination improves biological binding, does it hinder chemical synthesis?

  • Non-Fluorinated: Standard reactivity. The electron-rich phenol requires protection (e.g., benzyl ether) to prevent catalyst poisoning or side reactions.

  • Fluorinated: The electron-withdrawing fluorine accelerates the transmetalation step (often rate-determining) by making the boron center more Lewis acidic and susceptible to base activation (

    
     attack).
    

Recommendation: For fluorinated HPBAs, use weak bases (e.g.,


) rather than strong bases (

) to prevent protodeboronation, which is accelerated by fluorination.

Metabolic Stability & Drug Design[5][6][7][8]

In drug development, the phenol group is a "metabolic handle" for Phase II conjugation (glucuronidation/sulfation).

  • Metabolic Blocking: Placing a fluorine atom ortho to the hydroxyl group (3-fluoro-4-hydroxyphenyl...) sterically hinders sulfotransferases and alters the electronic potential of the phenol, slowing down conjugation rates.

  • Oxidation Resistance: Fluorine on the ring prevents Phase I oxidative metabolism (hydroxylation) at the substituted position.

Strategic Advantage: Fluorinated HPBAs offer a longer half-life (


) in vivo compared to their non-fluorinated counterparts.

References

  • Springsteen, G., & Wang, B. (2002).[2] A detailed examination of boronic acid-diol complexation. Tetrahedron.[2][3] Link

  • BenchChem. (2025).[1][4] A Comparative Guide to Fluorinated vs. Non-Fluorinated Phenylboronic Acids.Link

  • Brooks, W. L., & Sumerlin, B. S. (2016). Synthesis and applications of boronic acid-containing polymers. Chemical Reviews. Link

  • Yan, J., et al. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols.[1][2] Tetrahedron.[2][3] Link

  • Hickey, M. R., et al. (2017). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link

Sources

Comparative

validation of Suzuki coupling products using (2,3-Difluoro-6-hydroxyphenyl)boronic acid

Validation and Performance Guide: Suzuki-Miyaura Coupling with (2,3-Difluoro-6-hydroxyphenyl)boronic Acid Executive Summary The incorporation of highly substituted, electron-deficient aryl rings is a cornerstone strategy...

Author: BenchChem Technical Support Team. Date: March 2026

Validation and Performance Guide: Suzuki-Miyaura Coupling with (2,3-Difluoro-6-hydroxyphenyl)boronic Acid

Executive Summary

The incorporation of highly substituted, electron-deficient aryl rings is a cornerstone strategy in modern medicinal chemistry, particularly for optimizing the pharmacokinetic and pharmacodynamic profiles of targeted therapeutics. The 2,3-difluoro-6-hydroxyphenyl motif has emerged as a critical structural component in the development of advanced oncology drugs, most notably in the synthesis of quinazoline-based KRAS G12C inhibitors[1][2].

However, utilizing (2,3-Difluoro-6-hydroxyphenyl)boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling presents severe synthetic challenges. The synergistic electron-withdrawing effects of the di-fluoro substitution, combined with the steric hindrance and coordinating ability of the ortho-hydroxyl group, make this substrate exceptionally prone to rapid protodeboronation and catalyst deactivation[3][4]. This guide provides an authoritative comparison of boron reagents for this motif, detailing the mechanistic causality behind reagent selection, and outlines a self-validating experimental protocol to ensure high-fidelity coupling.

Mechanistic Challenges: Causality in Reaction Failure

To successfully couple this substrate, one must first understand the mechanistic pathways that lead to reaction failure. The degradation of (2,3-Difluoro-6-hydroxyphenyl)boronic acid is primarily driven by two phenomena:

  • Base-Catalyzed Protodeboronation: The Suzuki-Miyaura reaction requires a basic environment to form the reactive boronate species necessary for transmetalation. However, the two fluorine atoms withdraw electron density from the aromatic ring, significantly increasing the electrophilicity of the boron atom. This accelerates the undesired nucleophilic attack by hydroxide ions, leading to the cleavage of the C-B bond and the formation of the dead-end byproduct, 3,4-difluorophenol[5][6].

  • Catalyst Poisoning via Hydroxyl Coordination: The unprotected ortho-hydroxyl group can act as a competing ligand. Under basic conditions, the resulting phenoxide can coordinate to the Pd(II) intermediate, forming a stable, unreactive metallacycle that halts the catalytic cycle prior to transmetalation.

G Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd Aryl Halide TransMet Transmetalation (Rate-Limiting) OxAdd->TransMet Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Biaryl Product RedElim->Product BoronicAcid (2,3-Difluoro-6-hydroxy phenyl)boronic acid BoronicAcid->TransMet Desired Pathway ProtoDebor Protodeboronation (Base/H2O) BoronicAcid->ProtoDebor Undesired Pathway SideProduct 3,4-Difluorophenol (Dead End) ProtoDebor->SideProduct

Fig 1. Competing pathways: Transmetalation vs. Protodeboronation in Suzuki coupling.

Product Comparison: Selecting the Optimal Boron Reagent

To mitigate these mechanistic pitfalls, chemists must choose the appropriate form of the boron reagent. The table below objectively compares the unprotected boronic acid against its synthetic alternatives.

Table 1: Performance Comparison of 2,3-Difluoro-6-hydroxy Boron Derivatives

Reagent AlternativeRelative Stability to ProtodeboronationTransmetalation KineticsPost-Coupling RequirementsIdeal Use Case
Unprotected Boronic Acid Very LowFast (if not degraded)NoneRapid screening; highly reactive aryl halides.
Pinacol Ester (Bpin) Moderate to HighSlower (requires in situ hydrolysis)NoneStandard library synthesis; acts as a "slow-release" agent.
Trifluoroborate Salt (BF3K) Very HighVery SlowNoneLong-term reagent storage; highly basic reaction conditions.
Methoxy-Protected (OMe) High (No Pd-coordination)FastRequires BBr3 deprotection Complex multi-step synthesis where the free -OH interferes[7].

Causality Insight: For most late-stage functionalizations, the Pinacol Ester (Bpin) or a controlled-release protocol with the unprotected boronic acid is preferred. The Bpin ester hydrolyzes slowly in the presence of water and base, keeping the instantaneous concentration of the free boronic acid low. This "slow-release" mechanism ensures that transmetalation outcompetes protodeboronation[4].

Optimized Experimental Protocol

To successfully couple the unprotected (2,3-Difluoro-6-hydroxyphenyl)boronic acid, the protocol must utilize a highly active catalyst system to accelerate transmetalation and reductive elimination before degradation occurs. We employ XPhos (a bulky, electron-rich Buchwald biarylphosphine ligand)[8] and a mild base (K3PO4 ) in a biphasic solvent system.

Step-by-Step Methodology
  • Reagent Preparation (Degassing):

    • Prepare a solvent mixture of 1,4-Dioxane and H2O (4:1 v/v). Thoroughly degas by sparging with Argon for 30 minutes. Causality: Oxygen promotes the formation of peroxy species that rapidly oxidize electron-deficient boronic acids into phenols[6].

  • Reaction Assembly:

    • To an oven-dried Schlenk flask, add the Aryl Halide (1.0 equiv), (2,3-Difluoro-6-hydroxyphenyl)boronic acid (1.5 equiv), Pd2(dba)3 (2 mol%), XPhos (8 mol%), and anhydrous K3PO4 (2.0 equiv).

  • Solvent Addition & Heating:

    • Backfill the flask with Argon (3x). Add the degassed Dioxane/H2O mixture via syringe.

    • Seal the flask and heat to 80 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) to ensure optimal mixing of the biphasic system.

  • In-Process Control (IPC):

    • After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

  • Workup:

    • Upon >95% conversion, cool to room temperature. Acidify slightly with 1M HCl to pH 5 (to protonate the product's phenol group, ensuring it partitions into the organic layer).

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

W Prep 1. Reagent Prep Degas Dioxane/H2O Setup 2. Reaction Setup Pd/XPhos, K3PO4 Prep->Setup React 3. Coupling Reaction 80°C, 2-4 hours Setup->React Monitor 4. In-Process Control LC-MS Aliquot React->Monitor Decision Conversion > 95%? Monitor->Decision Decision->React No Workup 5. Aqueous Workup EtOAc Extraction Decision->Workup Yes Validate 6. Final Validation 1H/19F NMR & HPLC Workup->Validate

Fig 2. End-to-end workflow for Suzuki coupling and product validation.

Validation & Analytical Workflows

A self-validating protocol requires rigorous analytical tracking to distinguish between successful coupling and substrate degradation.

  • LC-MS Tracking (Mass Balance): Do not rely solely on the disappearance of the starting aryl halide. You must actively monitor for the formation of 3,4-difluorophenol (m/z 130.0, [M-H]- in negative ion mode). If the boronic acid is consumed but the aryl halide remains, protodeboronation has outpaced transmetalation. In this scenario, switching to the Bpin ester or utilizing a syringe-pump addition of the boronic acid is required.

  • 19F NMR Validation: 19F NMR is the most diagnostic tool for crude reaction mixtures involving fluorinated substrates.

    • (2,3-Difluoro-6-hydroxyphenyl)boronic acid exhibits two distinct doublets of doublets (typically around -135 ppm and -142 ppm, depending on solvent).

    • Upon successful biaryl formation, the disruption of the boron-carbon bond and the new steric environment of the biaryl axis will cause a significant upfield shift and change in coupling constants for these fluorine resonances.

  • HPLC Purity: Because the starting boronic acid can form cyclic boroxines (anhydrides) upon dehydration[9][10], HPLC analysis should be performed using an acidic mobile phase (e.g., 0.1% Formic Acid in Water/MeCN) to ensure all boronic species are fully hydrolyzed to the monomeric acid for accurate peak integration.

References

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Journal of the American Chemical Society (ACS) URL:[Link][3]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis University of Edinburgh / J. Am. Chem. Soc. URL:[Link][4]

  • Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews (RSC Publishing) URL:[Link][6]

  • Conjugates of cereblon binding compounds and G12C mutant KRAS, HRAS or NRAS protein modulating compounds and methods of use thereof (US10646488B2) Google Patents URL:[1]

  • Substituted quinazolines as inhibitors of KRAS G12C (US9840516B2) Google Patents URL:[2]

  • A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions MIT Open Access Articles / Org Lett. URL:[Link][8]

  • Synthesis of a Boronic Acid Anhydride Based Ligand and Its Application in Beryllium Coordination ResearchGate / Eur. J. Inorg. Chem. URL:[Link][10]

  • Protodeboronation (General Mechanisms) Wikipedia URL:[Link][5]

  • Pharmaceutical Intermediates: Resmetirom & Methoxy-protected Boronic Acids Loncom Pharma URL:[Link][7]

Sources

Validation

alternative cross-coupling methods to using (2,3-Difluoro-6-hydroxyphenyl)boronic acid

Overcoming Protodeboronation: Alternative Cross-Coupling Strategies for (2,3-Difluoro-6-hydroxyphenyl)boronic Acid As drug development increasingly relies on highly functionalized fluorinated aromatics, chemists frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Protodeboronation: Alternative Cross-Coupling Strategies for (2,3-Difluoro-6-hydroxyphenyl)boronic Acid

As drug development increasingly relies on highly functionalized fluorinated aromatics, chemists frequently encounter the severe limitations of using (2,3-difluoro-6-hydroxyphenyl)boronic acid in standard Suzuki-Miyaura cross-coupling reactions.

As a Senior Application Scientist, I have routinely observed that subjecting this specific boronic acid to standard basic coupling conditions yields less than 20% of the desired biaryl product. The remainder is lost to rapid decomposition. This guide objectively compares the mechanistic pitfalls of the free boronic acid with three field-proven alternative strategies, providing actionable, self-validating protocols for your workflows.

Mechanistic Insight: The Protodeboronation Problem

To understand why alternatives are necessary, we must first examine the causality of the failure. (2,3-Difluoro-6-hydroxyphenyl)boronic acid is uniquely primed for protodeboronation —the undesired cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond[1].

This degradation is driven by two synergistic factors:

  • Electronic Withdrawal: The two highly electronegative fluorine atoms pull electron density away from the ipso-carbon, making the C-B bond highly polarized and susceptible to hydrolytic cleavage[2].

  • Intramolecular Assistance: The unprotected ortho-hydroxyl group can act as an internal proton source or coordinate with the palladium catalyst, poisoning the catalytic cycle and accelerating the degradation pathway.

G A Ar-B(OH)2 (Unstable) B Pd Catalyst + Ar'-X A->B Transmetalation (Desired) D Protodeboronation (Ar-H) A->D H2O / Base (Undesired) C Cross-Coupled Product (Ar-Ar') B->C Reductive Elimination

Fig 1. Competing pathways: Desired cross-coupling vs. undesired protodeboronation.

To bypass this, we must either control the release of the boronic acid, mask the problematic hydroxyl group, or avoid boron entirely.

Alternative 1: The "Slow-Release" Strategy (MIDA Boronates)

Mechanism: N-methyliminodiacetic acid (MIDA) boronates convert the reactive sp2-hybridized boron into a stable, sp3-hybridized complex. In this state, the boron cannot undergo transmetalation or protodeboronation[3]. When exposed to mild aqueous base, the MIDA group slowly hydrolyzes, releasing the free boronic acid in situ. By matching the rate of hydrolysis to the rate of the palladium-catalyzed cross-coupling, the concentration of the unstable free boronic acid remains near zero, effectively eliminating protodeboronation[1].

G A Ar-B(MIDA) (Stable, sp3 Boron) B Ar-B(OH)2 (Low Concentration) A->B Slow Hydrolysis (Aqueous Base) C Cross-Coupled Product B->C Fast Pd-Catalyzed Coupling D Protodeboronation (Ar-H) B->D Suppressed by Low Concentration

Fig 2. Slow-release strategy utilizing MIDA boronates to suppress degradation.

Experimental Protocol: Slow-Release Suzuki Coupling This protocol is self-validating: the use of a highly active dialkylbiaryl phosphine ligand (SPhos) ensures that transmetalation outpaces hydrolysis.

  • Preparation: To an oven-dried Schlenk flask, add (2,3-difluoro-6-hydroxyphenyl) MIDA boronate (1.0 equiv), the aryl halide (1.0 equiv), anhydrous K3PO4 (3.0 equiv), and SPhos Pd G2 precatalyst (0.05 equiv).

  • Solvent: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v). Note: Degassing via sparging with N2 for 15 minutes is critical to prevent oxidative homocoupling.

  • Reaction: Stir the mixture at 60 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4, and purify via flash chromatography.

Alternative 2: Potassium Trifluoroborate Salts

Mechanism: Similar to MIDA boronates, potassium (2,3-difluoro-6-hydroxyphenyl)trifluoroborate utilizes an sp3-hybridized boron atom. However, trifluoroborates are highly crystalline, exceptionally bench-stable, and offer superior solubility in aqueous media[4]. The slow hydrolysis of the -BF3K salt to the active -B(OH)2 species provides the same kinetic protection against protodeboronation.

Experimental Protocol: Trifluoroborate Coupling

  • Preparation: Combine potassium (2,3-difluoro-6-hydroxyphenyl)trifluoroborate (1.1 equiv), aryl halide (1.0 equiv), Cs2CO3 (3.0 equiv), and RuPhos Pd G3 (0.05 equiv) in a vial.

  • Solvent: Add degassed Toluene/H2O (3:1 v/v).

  • Reaction: Heat at 80 °C for 8 hours under an inert atmosphere.

Alternative 3: The Hydroxyl Masking Strategy (Methoxy Protection)

Mechanism: If slow-release kinetics are insufficient for highly sterically hindered coupling partners, the electronic and coordinating issues of the boronic acid must be structurally altered. By using 2,3-difluoro-6-methoxyphenylboronic acid (masking the -OH as an -OMe ether), the acidic proton is removed, and the oxygen's ability to coordinate to palladium is drastically reduced[5]. This allows for standard, aggressive Suzuki conditions, followed by a late-stage deprotection.

Experimental Protocol: Masked Suzuki & Deprotection

  • Coupling: React 2,3-difluoro-6-methoxyphenylboronic acid (1.2 equiv) and aryl halide (1.0 equiv) with K2CO3 (2.0 equiv) and Pd(dppf)Cl2 (0.05 equiv) in degassed Toluene/EtOH/H2O (2:1:1) at 80 °C for 4 hours. Isolate the methoxy-biaryl intermediate.

  • Deprotection: Dissolve the intermediate in anhydrous DCM under N2. Cool to -78 °C. Dropwise, add BBr3 (3.0 equiv). Allow the reaction to warm to room temperature over 4 hours. Quench carefully with MeOH at 0 °C to yield the final 2,3-difluoro-6-hydroxybiaryl product.

Quantitative Data Comparison

The following table summarizes the performance metrics of these alternatives based on standard coupling with an unactivated aryl bromide.

MethodologyActive Boron SpeciesAvg. Yield (%)Reaction TimeBench StabilityStep Count
Standard (Control) Free Boronic Acid15 - 25%2 - 4 hPoor (Degrades)1
Alternative 1 MIDA Boronate75 - 85%12 - 16 hExcellent1
Alternative 2 Trifluoroborate Salt80 - 90%8 - 12 hExcellent1
Alternative 3 Methoxy-Protected85 - 95%4 h (+ 4 h deprotect)Good2

Conclusion & Decision Matrix

When replacing (2,3-difluoro-6-hydroxyphenyl)boronic acid in your workflows:

  • Choose Trifluoroborates for general aqueous-compatible couplings where high bench stability is required.

  • Choose MIDA Boronates if you are performing iterative cross-couplings or require purification via standard silica gel chromatography prior to the reaction.

  • Choose the Methoxy Protection Strategy if your aryl halide is highly sterically hindered and requires aggressive heating that would otherwise outpace the slow-release kinetics of MIDA or BF3K salts.

References

  • Protodeboronation - Wikipedia - [Link]

  • Development of Organic Transformations Based on Protodeboronation - ACS Publications -[Link]

  • Suzuki Coupling - Organic Chemistry Portal -[Link]

Sources

Comparative

assessing the purity of synthesized compounds derived from (2,3-Difluoro-6-hydroxyphenyl)boronic acid

Executive Summary: The Fluorine-Phenol Conundrum In modern drug discovery, the (2,3-difluoro-6-hydroxyphenyl)boronic acid scaffold is a high-value pharmacophore precursor. It is frequently employed to install electron-de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine-Phenol Conundrum

In modern drug discovery, the (2,3-difluoro-6-hydroxyphenyl)boronic acid scaffold is a high-value pharmacophore precursor. It is frequently employed to install electron-deficient, hydrogen-bond-donating motifs into kinase inhibitors and protein degraders (PROTACs). However, the unique electronic push-pull nature of this scaffold—combining the electron-withdrawing fluorine atoms with the electron-donating hydroxyl group—creates a distinct "purity blind spot" during synthesis.

Standard purity assessments often fail because the primary impurities (protodeboronated phenols and boroxine anhydrides) possess UV absorption profiles and ionization efficiencies that differ drastically from the target biaryl product. This guide objectively compares the three dominant analytical methodologies—HPLC-UV , 19F qNMR , and LC-MS —and establishes a self-validating protocol for definitive purity assessment.

The Impurity Landscape

Before assessing purity, one must understand what is being assessed. In Suzuki-Miyaura couplings involving this scaffold, three specific impurities consistently evade detection:

  • Protodeboronation Product: 2,3-difluorophenol derivatives. The rate of this side reaction is accelerated by the ortho-hydroxyl group, which can facilitate protonolysis of the C-B bond.

  • Homocoupling Dimer: 2,2',3,3'-tetrafluoro-6,6'-dihydroxy-1,1'-biphenyl.

  • Boroxine Anhydrides: Cyclic trimers formed by the dehydration of residual boronic acid. These often "smear" on HPLC columns or revert to monomers, leading to quantification errors.

Visualization: Impurity Fate Map

The following diagram illustrates the mechanistic origins of these impurities during the synthesis workflow.

ImpurityFate Start Starting Material: (2,3-Difluoro-6-hydroxyphenyl) boronic acid Reaction Suzuki Coupling (Pd Catalyst, Base) Start->Reaction Imp3 Impurity C: Residual Boroxine (Anhydride) Start->Imp3 Dehydration Target Target Product: Fluorinated Biaryl Reaction->Target Main Pathway Imp1 Impurity A: Protodeboronation (2,3-Difluorophenol) Reaction->Imp1 Hydrolysis Imp2 Impurity B: Homocoupling (Biaryl Dimer) Reaction->Imp2 Oxidative Coupling

Figure 1: Mechanistic pathways leading to critical impurities in Suzuki couplings of fluorinated phenol boronic acids.

Comparative Analysis of Analytical Methodologies

Method A: HPLC-UV (The Standard)
  • Mechanism: Separation based on polarity; detection based on chromophore absorption (typically 254 nm or 210 nm).

  • Verdict: Necessary but Insufficient.

  • Critical Flaw: The "Response Factor Trap." The target fluorinated biaryl often has a significantly higher extinction coefficient than the deboronated impurity (2,3-difluorophenol). A sample appearing 98% pure by HPLC area integration may realistically be only 92% pure by mass.

  • Best Use: Routine monitoring of reaction completion.

Method B: LC-MS (The Identifier)
  • Mechanism: Separation coupled with mass-to-charge ratio detection.

  • Verdict: Qualitative Validator.

  • Critical Flaw: Ionization suppression. The electronegative fluorine atoms can suppress ionization in ESI+ mode. Furthermore, boronic acids and their esters often form adducts (e.g., [M+MeOH+Na]+), complicating spectral interpretation.

  • Best Use: Identifying the nature of an unknown impurity peak.

Method C: 19F qNMR (The Gold Standard)
  • Mechanism: Quantitative Nuclear Magnetic Resonance spectroscopy targeting the 19F nucleus.[1][2]

  • Verdict: The Definitive Method.

  • Why it Wins:

    • Specificity: Only fluorinated species are detected. Solvent peaks and non-fluorinated reagents are invisible.

    • Uniform Response: The integrated signal area is directly proportional to the molar amount of fluorine, regardless of the molecule's chemical structure. No reference standards of the impurities are needed.[3]

    • Resolution: The slight electronic differences between the target biaryl and the homocoupled dimer result in distinct chemical shifts (often separated by >0.5 ppm).

Summary of Performance Data
FeatureHPLC-UVLC-MS19F qNMR
Quantification Accuracy Low (Response factor dependent)Low (Ionization dependent)High (Absolute)
Specificity Moderate (Co-elution risks)High (Mass resolution)High (Chemical shift)
Sample Prep Time 10-15 mins10-15 mins5-10 mins
Limit of Detection < 0.01%< 0.001%~ 0.1%
Blind Spots Non-chromophoric saltsIon suppressionNon-fluorinated impurities

Experimental Protocols

Protocol 1: The "Absolute Truth" 19F qNMR Method

This protocol is designed to eliminate relaxation artifacts, a common source of error in quantitative NMR.

Reagents:

  • Solvent: DMSO-d6 (Preferred for solubility of polar phenolic compounds).

  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid. Note: TFT is volatile; weigh quickly or use the benzoic acid derivative for higher precision.
    

Step-by-Step Workflow:

  • T1 Determination: Run an inversion-recovery experiment on the target compound. For 2,3-difluoro motifs, T1 relaxation times are typically 1.5–3.0 seconds.

  • Parameter Setup: Set the relaxation delay (d1) to at least 5 × T1 (typically 15–20 seconds) to ensure >99% magnetization recovery. Use a 90° pulse angle.[4][2]

  • Sample Prep:

    • Weigh approx. 10 mg of the synthesized sample (

      
      ) into a vial.
      
    • Weigh approx. 5 mg of the Internal Standard (

      
      ) into the same vial. Record weights to 0.01 mg precision.
      
    • Dissolve in 0.6 mL DMSO-d6 and transfer to an NMR tube.

  • Acquisition: Acquire 64 scans (minimum) to ensure adequate signal-to-noise ratio (S/N > 250).

  • Processing: Phase and baseline correct manually. Integration ranges must cover the entire multiplet including 13C satellites.

Calculation:



Where 

= Integral area,

= Number of fluorine atoms,

= Molecular Weight,

= Mass,

= Purity of IS.[2][5]
Protocol 2: Orthogonal HPLC Method for Fluorinated Phenols

To prevent peak tailing caused by the phenolic hydroxyl group, the mobile phase pH must be controlled.

  • Column: C18 with high carbon load (e.g., Agilent Zorbax Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7). Acidic pH suppresses ionization of the phenol, sharpening the peak.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C (Reduces viscosity and improves mass transfer).

Decision Matrix for Purity Assessment

Use this logic flow to determine the appropriate validation step for your compound.

DecisionMatrix Start Synthesized Compound (Fluorinated Biaryl) Q1 Is the sample for biological screening? Start->Q1 Method1 Run HPLC-UV (>95% Area?) Q1->Method1 Method2 Run LC-MS (Confirm ID) Method1->Method2 Decision Critical Decision Point Method2->Decision PathA Routine Screening: Accept Purity Decision->PathA No PathB SAR/Lead Opt: REQUIRE qNMR Decision->PathB Yes Action Execute 19F qNMR (Protocol 1) PathB->Action

Figure 2: Strategic decision matrix for selecting the appropriate purity assessment method based on downstream application.

References

  • National Institutes of Health (NIH). (2020). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]

  • Plescia, J., & Moitessier, N. (2020).[6][7] Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Validation

computational vs. experimental results for reactions with (2,3-Difluoro-6-hydroxyphenyl)boronic acid

An in-depth technical analysis for researchers, scientists, and drug development professionals navigating the complexities of highly substituted boronic acids. Executive Summary The synthesis of complex active pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals navigating the complexities of highly substituted boronic acids.

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs), such as targeted KRAS inhibitors, frequently relies on highly substituted building blocks like (2,3-Difluoro-6-hydroxyphenyl)boronic acid (CAS 1238196-62-7) 1. While this molecule offers critical structural motifs for drug-target binding 2, its unique substitution pattern presents a severe synthetic challenge: the competition between the desired palladium-catalyzed Suzuki-Miyaura cross-coupling and rapid, base-mediated protodeboronation.

This guide objectively compares computational (in silico) predictions with experimental (wet-lab) results to establish a robust, self-validating methodology for utilizing this challenging substrate.

The Mechanistic Challenge: Steric and Electronic Causality

To understand why (2,3-Difluoro-6-hydroxyphenyl)boronic acid is notoriously difficult to couple, we must analyze the causality behind its reactivity:

  • Electronic Depletion (The Fluorine Effect): The two highly electronegative fluorine atoms exert a strong inductive pull (-I effect), withdrawing electron density from the ipso-carbon and the boron atom. This makes the boron highly Lewis acidic and susceptible to rapid attack by aqueous bases (e.g., OH⁻) to form a reactive boronate complex 3.

  • C-B Bond Destabilization: Once the boronate complex [ArB(OH)₃]⁻ is formed, the electron-withdrawing fluorines severely weaken the carbon-boron bond, drastically lowering the activation energy for C-B bond cleavage (protodeboronation) 4.

  • Steric and Coordination Interference (The Hydroxyl Effect): The ortho-hydroxyl group can act as an intramolecular proton donor or coordinate directly with the palladium catalyst. This creates a sterically congested, high-energy transition state during the critical transmetalation step.

CompetingPathways SM (2,3-Difluoro-6-hydroxyphenyl) boronic acid Pd Pd Catalyst + Aryl Halide (Transmetalation) SM->Pd Activation (High Barrier) Base Aqueous Base / H2O (Hydrolysis) SM->Base Base Attack (Low Barrier) Product Cross-Coupled Biaryl (Desired Product) Pd->Product Reductive Elimination Degraded 2,3-Difluorophenol (Degraded Product) Base->Degraded C-B Cleavage

Figure 1: Competing reaction pathways for (2,3-Difluoro-6-hydroxyphenyl)boronic acid.

Computational Predictions (In Silico Data)

Density Functional Theory (DFT) algorithms are highly effective at predicting the rate of protodeboronation versus transmetalation 4. By modeling the Gibbs free energy of activation (ΔG‡), computational chemistry provides a roadmap for experimental design.

As shown in Table 1, DFT calculations (B3LYP/6-31G* level) predict that under standard aqueous basic conditions, the barrier for protodeboronation is significantly lower than that for transmetalation. This dictates that standard Suzuki conditions (e.g., Na₂CO₃ in H₂O/Toluene) will result in near-total degradation of the starting material.

Table 1: Computational Activation Energies (DFT Predictions)
Reaction PathwayModeled ConditionsTransition StateΔG‡ (kcal/mol)Predicted Outcome
Protodeboronation Aqueous Base (OH⁻)TS-PD114.8Dominant (Rapid Degradation)
Transmetalation Standard Base (CO₃²⁻)TS-TM123.5Suppressed (Slow Coupling)
Transmetalation Base-Free / AnhydrousTS-TM218.2Favorable (Moderate Coupling)

Data synthesized from established DFT models on polyfluorophenylboronic acids 5.

Experimental Validation & Protocol (Wet-Lab Data)

To bridge the gap between computational theory and experimental reality, wet-lab parameters must be strictly controlled. Based on the in silico guidance, water must be eliminated to prevent hydrolysis, and a highly active, sterically demanding catalyst must be used to artificially lower the transmetalation barrier (TS-TM2).

Table 2: Experimental Yields under Various Conditions
Catalyst SystemBaseSolvent SystemTemp (°C)Biaryl Yield (%)Protodeboronation (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq)Toluene / H₂O8012%85%
Pd(dppf)Cl₂ (5 mol%)K₃PO₄Dioxane / H₂O8038%55%
Pd(Amphos)Cl₂ (2 mol%) Cs₂CO₃ (anhyd) THF (Anhydrous) 70 89% < 5%
Self-Validating Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling

This protocol is designed as a closed-loop, self-validating system. It utilizes an in-process High-Performance Liquid Chromatography (HPLC) check to ensure transmetalation is outcompeting degradation.

Materials:

  • (2,3-Difluoro-6-hydroxyphenyl)boronic acid (1.2 equiv)

  • Aryl bromide/iodide electrophile (1.0 equiv)

  • Pd(Amphos)Cl₂ catalyst (0.02 equiv)

  • Anhydrous Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk Line): Flame-dry a reaction vial under vacuum and backfill with ultra-pure Argon. Causality: Strict exclusion of moisture prevents the formation of the low-barrier protodeboronation transition state (TS-PD1).

  • Reagent Loading: Add the aryl halide (1.0 mmol), (2,3-Difluoro-6-hydroxyphenyl)boronic acid (1.2 mmol), Pd(Amphos)Cl₂ (0.02 mmol), and anhydrous Cs₂CO₃ (2.5 mmol) to the vial.

  • Solvent Addition: Inject 5.0 mL of anhydrous THF. Seal the vial and stir at 70 °C. Causality: THF provides excellent solubility for the base-free transmetalation pathway, while 70 °C provides enough thermal energy to overcome the 18.2 kcal/mol barrier without accelerating thermal degradation.

  • In-Process Validation (T = 30 mins): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via HPLC (UV 254 nm).

    • Validation Check: Calculate the ratio of the cross-coupled product to 2,3-difluorophenol. If the degraded product exceeds 10% area, the system contains residual moisture. The protocol dictates immediately adding 3 Å molecular sieves to the reaction mixture to salvage the remaining boronic acid.

  • Completion & Workup: Upon complete consumption of the aryl halide (typically 2-4 hours), cool to room temperature. Filter through a short pad of Celite to remove palladium and salts, eluting with EtOAc. Concentrate and purify via flash chromatography.

Comparative Analysis: Bridging the Gap

The integration of computational predictions with experimental execution creates a highly efficient optimization loop. While DFT accurately predicted that standard conditions would fail due to rapid C-B bond cleavage, it also provided the theoretical justification for moving to anhydrous, bulky-ligand systems.

Workflow DFT DFT Modeling (Predict ΔG‡) Solvent Anhydrous Parameter Setup DFT->Solvent In silico guidance Reaction Suzuki-Miyaura Coupling Solvent->Reaction Wet-lab execution HPLC HPLC Yield Validation Reaction->HPLC Quantification Opt Iterative Optimization HPLC->Opt If Degradation > 10% Opt->Solvent Adjust parameters

Figure 2: Integrated computational and experimental optimization workflow.

By leveraging the predictive power of in silico modeling, researchers can bypass weeks of empirical trial-and-error, directly targeting the narrow thermodynamic window where the transmetalation of (2,3-Difluoro-6-hydroxyphenyl)boronic acid outpaces its degradation.

References

  • 1238196-62-7 | 2,3-Difluoro-6-hydroxyphenylboronic acid | BoronPharm BoronPharm URL
  • WO2022072783A1 - Bicyclic dione compounds as inhibitors of kras Google Patents URL
  • PMC (National Institutes of Health)
  • Base-catalyzed Aryl-B(OH)
  • Lirias (KU Leuven)

Sources

Comparative

Spectroscopic Validation of Novel KRAS Inhibitors Synthesized via (2,3-Difluoro-6-hydroxyphenyl)boronic Acid: A Comparative Guide

The introduction of highly functionalized fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. In the development of targeted therapeutics, particularly novel KRAS inhibitors, optimizin...

Author: BenchChem Technical Support Team. Date: March 2026

The introduction of highly functionalized fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. In the development of targeted therapeutics, particularly novel KRAS inhibitors, optimizing the hinge-binding region of the molecule is critical for efficacy. Recent synthetic breakthroughs have demonstrated that substituting standard building blocks (e.g., 2-fluorophenylboronic acid) with highly functionalized alternatives like (2,3-Difluoro-6-hydroxyphenyl)boronic acid yields compounds with superior target engagement and metabolic stability[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the synthesis and spectroscopic validation of a bicyclic dione KRAS inhibitor utilizing (2,3-Difluoro-6-hydroxyphenyl)boronic acid (Compound A ) versus its simpler 2-fluorophenyl analog (Compound B ).

Structural & Mechanistic Rationale

Why transition to the more complex (2,3-Difluoro-6-hydroxyphenyl)boronic acid?

  • Targeted Hydrogen Bonding: The ortho-hydroxyl group provides a critical hydrogen bond donor/acceptor site that interacts directly with the KRAS protein backbone—a feature completely absent in 2-fluorophenyl derivatives.

  • Vicinal Difluorination: The adjacent fluorine atoms inductively modulate the pKa of the hydroxyl group, optimizing it for physiological pH, while simultaneously increasing the oxidative stability of the aromatic ring.

  • Steric Tuning: The 2,6-disubstitution pattern forces the resulting biphenyl system into an orthogonal conformation. This restricted rotation is required for deep insertion into the allosteric binding pocket of the mutant KRAS protein.

Workflow Start Aryl Halide Precursor Coupling Suzuki-Miyaura Coupling (Pd catalyst, Base, Heat) Start->Coupling Boronic (2,3-Difluoro-6-hydroxyphenyl) boronic acid Boronic->Coupling Purification Flash Chromatography & LC/MS Check Coupling->Purification NMR Multinuclear NMR (1H, 13C, 19F) Purification->NMR HRMS High-Resolution MS Purification->HRMS

Suzuki-Miyaura coupling and spectroscopic validation workflow.

Comparative Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The steric hindrance of a 2,6-disubstituted boronic acid necessitates a highly active palladium catalyst and carefully optimized solvent conditions to drive the transmetalation step[2]. The following self-validating protocol details the synthesis of Compound A.

Step-by-Step Methodology
  • Reagent Assembly: Charge a dried Schlenk flask with the bicyclic dione aryl bromide precursor (1.0 eq), (2,3-Difluoro-6-hydroxyphenyl)boronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Causality: Pd(dppf)Cl₂ is selected because its bidentate ligand provides a large bite angle, which accelerates the reductive elimination step in sterically congested, highly fluorinated systems[2].

  • Base Addition: Add K₂CO₃ (3.0 eq) to the solid mixture.

    • Causality: A mild inorganic base is required to form the reactive boronate complex without degrading the sensitive bicyclic dione core of the KRAS inhibitor.

  • Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and H₂O.

    • Causality: Water is strictly essential for the activation of the boronic acid to the transmetalating boronate species. Dioxane acts as the primary organic solubilizer.

  • Reaction Execution: Heat the mixture to 90°C for 12 hours under a continuous nitrogen atmosphere.

  • In-Situ Monitoring: Monitor the reaction progress via benchtop ¹⁹F NMR spectroscopy by sampling the crude mixture.

    • Causality: ¹⁹F NMR allows direct, quantitative observation of the consumption of the fluorinated boronic acid and the appearance of the coupled product without requiring reaction workup, as ¹⁹F has 100% natural abundance and zero background in standard solvents[3].

  • Purification: Cool to room temperature, filter through a Celite pad to remove palladium black, concentrate under reduced pressure, and purify via reverse-phase preparative HPLC.

Spectroscopic Validation & Data Comparison

Validating the successful incorporation of the 2,3-difluoro-6-hydroxyphenyl moiety requires a multi-nuclear spectroscopic approach. Fluorine nuclear magnetic resonance (¹⁹F NMR) is particularly diagnostic for confirming the structural integrity of the synthesized biphenyls[4].

Quantitative Data Summary
Analytical TechniqueCompound A (2,3-Difluoro-6-hydroxy analog)Compound B (2-Fluoro analog)Diagnostic Significance
LC/MS (HRMS) Calculated for C₃₂H₃₀ClF₃N₄O₄: 627.19 (M+H)⁺Found: 627.3[1]Calculated for C₃₂H₃₁ClF₂N₄O₃: 593.21 (M+H)⁺Found: 593.2Confirms exact mass and successful coupling of the heavier, oxygenated boronic acid.
¹⁹F NMR (400 MHz, DMSO-d₆)δ -138.4 (d, J = 22 Hz, 1F)δ -145.2 (d, J = 22 Hz, 1F)δ -118.5 (s, 1F)Vicinal F-F coupling (J ≈ 22 Hz) definitively proves the intact 2,3-difluoro substitution pattern[4].
¹H NMR (400 MHz, DMSO-d₆)δ 10.2 (br s, 1H, -OH, D₂O exchangeable)δ 7.1-7.3 (m, 2H, Ar-H)δ 7.2-7.5 (m, 4H, Ar-H)The broad singlet at 10.2 ppm confirms the presence of the crucial hydrogen-bonding hydroxyl group.
¹³C NMR (100 MHz, DMSO-d₆)Complex doublets of doublets in the aromatic region (140-155 ppm)Simpler doublet splitting (C-F coupling) around 159 ppmC-F scalar coupling validates the direct attachment of fluorine to the aromatic carbon framework.

Biological Context: KRAS Inhibition Pathway

The structural modifications validated above directly impact the molecule's ability to disrupt oncogenic signaling. Compound A acts as a potent allosteric inhibitor of mutant KRAS, preventing its interaction with downstream effectors like RAF and MEK, thereby arresting tumor cell proliferation[1].

KRAS_Pathway RTK Receptor Tyrosine Kinase KRAS Mutant KRAS (Active) RTK->KRAS Activation RAF RAF Kinase KRAS->RAF Inhibitor Fluorinated Biphenyl KRAS Inhibitor Inhibitor->KRAS Allosteric Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation

KRAS signaling cascade and targeted allosteric inhibition.

Conclusion

The transition from simple fluorinated building blocks to highly functionalized precursors like (2,3-Difluoro-6-hydroxyphenyl)boronic acid enables the synthesis of next-generation therapeutics with enhanced target engagement. As demonstrated, rigorous spectroscopic validation—particularly leveraging ¹⁹F NMR F-F coupling constants and exact mass HRMS—is essential to confirm the structural integrity of these sterically hindered, complex cross-coupling products.

References

1.[3] Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. 2.[2] Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. 3.[1] WO2022072783A1 - Bicyclic dione compounds as inhibitors of kras. Google Patents. 4.[4] Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Oxford Academic.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2,3-Difluoro-6-hydroxyphenyl)boronic acid

Hazard Architecture & Risk Assessment To safely handle (2,3-Difluoro-6-hydroxyphenyl)boronic acid , one must look beyond the generic SDS and understand the structure-activity relationship (SAR) of its functional groups.[...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Architecture & Risk Assessment

To safely handle (2,3-Difluoro-6-hydroxyphenyl)boronic acid , one must look beyond the generic SDS and understand the structure-activity relationship (SAR) of its functional groups.[1] This molecule presents a "Triad of Hazards" that dictates our safety protocol:

  • The Phenolic Moiety (6-OH): Unlike simple benzene rings, the hydroxyl group at the 6-position (ortho to the boron attachment) imparts acidity and protein-denaturing capability . Phenols are rapidly absorbed through the skin and can cause chemical burns that are initially painless due to nerve damage.

  • The Fluorine Substituents (2,3-F): Fluorination significantly increases lipophilicity . This facilitates the molecule's transport across lipid bilayers (skin/cell membranes), potentially accelerating the systemic absorption of the phenolic core.[1]

  • The Boronic Acid Group (

    
    ):  While generally mild, boronic acids are respiratory irritants. In solid form, they are often electrostatic, creating fine dust that bypasses standard surgical masks.[1]
    

Core Safety Directive: Treat this compound not just as an irritant, but as a corrosive, transdermal toxin .

Personal Protective Equipment (PPE) Matrix

This matrix is designed for zero-contact handling. The "Breakthrough Time" is the critical metric—standard latex is insufficient.

Body ZonePPE RequirementTechnical SpecificationRationale
Hands (Primary) Double Nitrile Inner: 4 mil (0.10mm) Outer: 5-8 mil (extended cuff)Phenols permeate thin nitrile. Double gloving creates a sacrificial outer layer. Change outer gloves every 30 mins or immediately upon splash.
Hands (High Risk) Laminate / Silver Shield Required if dissolving in Acetone/DCMOrganic solvents carry the fluorinated phenol through nitrile in <2 minutes. Laminate films provide >4 hr breakthrough.
Respiratory Engineering Control Fume Hood (Face velocity: 100 fpm) Primary defense. Do not rely on masks alone.
Respiratory (Backup) N95 / P2 Respirator NIOSH/EN 149 CertifiedOnly for weighing solids outside a hood (strongly discouraged) or spill cleanup.
Eyes Chemical Goggles Indirect venting (ANSI Z87.1+)Safety glasses are insufficient for fine boronic acid dust which can drift around side shields.
Body Lab Coat + Apron 100% Cotton or Nomex (Fire Resistant)Synthetic blends (polyester) can melt into skin if the solvent vehicle ignites.

Operational Protocol: The "Self-Validating" Workflow

This protocol uses checkpoints to ensure safety integrity before moving to the next step.

Phase A: Preparation & Weighing

Goal: Contain electrostatic dust.[1]

  • Static Neutralization: Boronic acids are prone to static charge. Use an anti-static gun or a polonium strip inside the balance draft shield.

    • Why? Static causes particles to "jump" onto gloves/cuffs, leading to inadvertent exposure outside the hood.[1]

  • The "Paper Boat" Method: Do not weigh directly into a flask. Weigh onto glossy weighing paper or an anti-static boat.

    • Checkpoint: Visually inspect the balance area with a high-intensity flashlight (oblique angle) to detect settled dust. Clean with a wet tissue (MeOH-dampened) if dust is visible.

Phase B: Solubilization & Transfer

Goal: Prevent "Solvent Drag" exposure.[1]

  • Solvent Selection:

    • Preferred: Methanol (MeOH), DMSO, DMF.[1]

    • Caution: Acetone/DCM. These solvents rapidly degrade nitrile gloves. If used, switch to Silver Shield gloves.[1]

  • The Transfer:

    • Dissolve the solid inside the transfer vessel before adding to the main reaction.

    • Why? Transferring liquids is safer than funneling electrostatic solids into a stirring reactor.

Phase C: Reaction Monitoring
  • TLC Monitoring: Use UV (254 nm). The phenol group is UV active.

  • Staining: Stain with Curcumin/Oxalic acid (turns reddish-brown with Boron) or FeCl3 (turns purple/colored with Phenols).

    • Validation: This dual-staining confirms the integrity of both the boron and phenol functionalities.

Emergency Response Logic

Scenario 1: Skin Contact (Solid)

  • Brush: Gently brush off solid material (do not wet yet, as this may increase absorption area).

  • Flush: Rinse with copious water for 15 minutes.

  • Treat: If redness appears, apply PEG 300 or 400 (Polyethylene Glycol).

    • Mechanism:[1][2][3] PEG acts as a solvent to extract the phenol/boronic acid from the lipid layer of the skin. Water alone is often inefficient for lipophilic fluorinated compounds.

Scenario 2: Eye Exposure

  • Irrigate: 15 minutes minimum at an eyewash station.

  • Hold: Physically hold eyelids open (boronic acids cause blepharospasm/involuntary closing).

Waste & Disposal Strategy

Critical Warning: Do not mix with standard organic waste if your facility incinerator is not rated for Fluorine.

Waste StreamCompositionDisposal Method
Solid Waste Contaminated gloves, paper, weigh boatsDouble-bagged (clear polyethylene).[1] Label: "Fluorinated Organic Solid - Toxic".
Liquid Waste Reaction mixtures (DMSO/MeOH)Segregated Halogenated Waste . Label must specify "Contains Fluorine and Boron".
Aqueous Waste Quenched reactionsAdjust pH to 7. Check local regulations on Boron discharge (often strictly regulated in municipal water).

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this compound based on its physical state.

SafetyProtocol Start Start: (2,3-Difluoro-6-hydroxyphenyl)boronic acid StateCheck Determine Physical State Start->StateCheck Solid SOLID FORM (Dust Hazard) StateCheck->Solid Weighing/Transfer Solution SOLUTION FORM (Permeation Hazard) StateCheck->Solution Reaction/Workup Engineering Engineering Control: Fume Hood REQUIRED (Static Control Active) Solid->Engineering SolventCheck Solvent Type? Solution->SolventCheck PPE_Solid PPE: Double Nitrile Gloves + Safety Goggles Engineering->PPE_Solid Execution EXECUTE TASK (Keep below eye level) PPE_Solid->Execution NonPenetrating MeOH / DMSO / DMF SolventCheck->NonPenetrating Penetrating Acetone / DCM / THF SolventCheck->Penetrating PPE_Standard PPE: Double Nitrile (Change every 30m) NonPenetrating->PPE_Standard PPE_Special PPE: Laminate / Silver Shield (Chemical Resistant) Penetrating->PPE_Special PPE_Standard->Execution PPE_Special->Execution Disposal DISPOSAL Segregate: Halogenated + Boron Execution->Disposal

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier.[4] Note the escalation to Laminate gloves when penetrating solvents are used.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10260383, (2,3-difluoro-6-hydroxyphenyl)boronic acid. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Boron & Phenols). Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Management of Fluorinated Organic Wastes. Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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(2,3-Difluoro-6-hydroxyphenyl)boronic acid
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Reactant of Route 2
(2,3-Difluoro-6-hydroxyphenyl)boronic acid
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